Antitumor agent-63
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C38H46N4O18 |
|---|---|
Molecular Weight |
846.8 g/mol |
IUPAC Name |
[(19S)-19-ethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-19-yl] N-[2-[2-[(2S,3S,4S,5S,6S)-3-[(2R,3S,4S,5R,6R)-4-carbamoyloxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethoxy]ethyl]carbamate |
InChI |
InChI=1S/C38H46N4O18/c1-2-38(20-12-22-25-18(11-17-5-3-4-6-21(17)41-25)13-42(22)32(49)19(20)16-55-35(38)50)60-37(52)40-7-8-53-9-10-54-34-31(28(47)26(45)23(14-43)57-34)58-33-29(48)30(59-36(39)51)27(46)24(15-44)56-33/h3-6,11-12,23-24,26-31,33-34,43-48H,2,7-10,13-16H2,1H3,(H2,39,51)(H,40,52)/t23-,24+,26+,27+,28-,29-,30-,31-,33+,34-,38-/m0/s1 |
InChI Key |
YFRBFEVHTILPOU-MLGQGFJNSA-N |
Isomeric SMILES |
CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=CC5=CC=CC=C5N=C4C3=C2)OC(=O)NCCOCCO[C@@H]6[C@H]([C@H]([C@@H]([C@@H](O6)CO)O)O)O[C@@H]7[C@H]([C@H]([C@@H]([C@H](O7)CO)O)OC(=O)N)O |
Canonical SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=CC=CC=C5N=C4C3=C2)OC(=O)NCCOCCOC6C(C(C(C(O6)CO)O)O)OC7C(C(C(C(O7)CO)O)OC(=O)N)O |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Mechanism of Action: Antitumor Agent-63
A Technical Guide for Researchers and Drug Development Professionals
This whitepaper provides an in-depth analysis of the mechanism of action for Antitumor agent-63, a novel compound that has demonstrated significant potential in preclinical studies. As a 20(S)-O-linked camptothecin (CPT) glycoconjugate, this compound (also referred to as Compound 40) distinguishes itself from traditional CPTs with a unique profile of high stability, selective cytotoxicity, and a nuanced interaction with its molecular target. This document collates the available quantitative data, details the experimental protocols used in its evaluation, and visualizes the key pathways and processes involved in its antitumor activity.
Core Concept: A Prodrug Approach to Topoisomerase I Inhibition
This compound is designed as a prodrug, exhibiting high stability and demonstrating only weak direct inhibition of its ultimate target, Topoisomerase I (Topo I).[1] This characteristic is a significant departure from conventional CPTs, which directly inhibit Topo I, leading to broad toxicity. The glycoconjugate structure of this compound is hypothesized to enable targeted delivery or activation within the tumor microenvironment, releasing the active cytotoxic agent in a localized manner. This targeted approach likely contributes to its observed cytotoxicity against various cancer cell lines while sparing normal cells.[1]
Quantitative Analysis of Cytotoxicity
The cytotoxic activity of this compound has been evaluated against a panel of human cancer cell lines and a normal human cell line. The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of the drug required to inhibit the growth of 50% of the cells, are summarized below. The data clearly indicates a selective cytotoxic effect against cancer cells.
| Cell Line | Cell Type | IC₅₀ (µM) |
| HepG2 | Hepatocellular Carcinoma | 1.2[1] |
| HCT-116 | Colorectal Carcinoma | 0.8[1] |
| SW1990 | Pancreatic Carcinoma | 30.5[1] |
| HEK-293 | Normal Human Embryonic Kidney | >100[1] |
Mechanistic Insights: Signaling and Experimental Workflows
The primary mechanism of action of camptothecin-based drugs involves the inhibition of Topoisomerase I, an enzyme crucial for relieving torsional stress in DNA during replication and transcription. Inhibition of Topo I leads to the accumulation of single-strand DNA breaks, which, upon collision with the replication fork, are converted into irreversible double-strand breaks. This DNA damage triggers cell cycle arrest and ultimately induces apoptosis.
While this compound is a weak direct inhibitor of Topo I, its structure as a CPT glycoconjugate suggests that upon cellular uptake and enzymatic cleavage of the sugar moiety, it releases a potent CPT analogue that then executes the canonical mechanism.
Figure 1: Proposed Mechanism of Action for this compound. This diagram illustrates the proposed pathway from cellular uptake and activation of the prodrug to the induction of DNA damage and subsequent apoptosis.
The logical workflow for evaluating the efficacy and mechanism of a compound like this compound involves a series of established in vitro assays.
Figure 2: General Experimental Workflow. This chart outlines the typical sequence of in vitro experiments used to characterize a novel antitumor agent.
Key Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound. These protocols are based on standard laboratory practices and the information available from the referenced literature.
Cell Culture
-
Cell Lines: HepG2, HCT-116, SW1990, and HEK-293 cells are obtained from a certified cell bank (e.g., ATCC).
-
Media: Cells are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Conditions: Cultures are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO₂.
Cytotoxicity Assay (e.g., MTT Assay)
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of this compound. A vehicle control (e.g., DMSO) is also included.
-
Incubation: Plates are incubated for a specified period (e.g., 72 hours).
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value is determined by plotting the percentage of viability against the log of the drug concentration and fitting the data to a dose-response curve.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
-
Treatment: Cells are seeded in 6-well plates and treated with this compound at concentrations around the IC₅₀ value for 24-48 hours.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and centrifuged.
-
Staining: The cell pellet is resuspended in 1X Binding Buffer. Annexin V-FITC and Propidium Iodide (PI) are added according to the manufacturer's protocol, and the mixture is incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
Cell Cycle Analysis
-
Treatment and Harvesting: Cells are treated and harvested as described for the apoptosis assay.
-
Fixation: The cell pellet is washed with PBS and fixed in ice-cold 70% ethanol overnight at -20°C.
-
Staining: The fixed cells are washed and then stained with a solution containing Propidium Iodide (PI) and RNase A for 30 minutes at 37°C.
-
Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry. The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified using cell cycle analysis software.
Conclusion and Future Directions
This compound represents a promising development in the field of CPT-based chemotherapy. Its prodrug design, characterized by high stability and selective cytotoxicity, suggests the potential for an improved therapeutic window compared to existing Topo I inhibitors. The primary mechanism is believed to follow the established pathway of CPTs—inducing DNA damage and apoptosis via Topo I inhibition—but with the crucial upstream step of targeted activation.
Future research should focus on elucidating the precise enzymatic pathways responsible for the activation of this compound within cancer cells. In vivo studies are essential to validate the efficacy and safety profile of the compound and to understand its pharmacokinetic and pharmacodynamic properties in a whole-organism context. Furthermore, identifying predictive biomarkers for sensitivity to this compound could pave the way for its clinical application in personalized medicine.
References
An In-depth Technical Guide to the Synthesis of Antitumor Agent-63
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and biological activity of Antitumor agent-63 (also referred to as Compound 40), a promising 20(S)-O-linked camptothecin (CPT) glycoconjugate. This document details a plausible synthetic route, quantitative biological data, and the mechanism of action, designed to serve as a valuable resource for professionals in the field of oncology drug development.
Quantitative Data Summary
The biological activity of this compound has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, are summarized below.
| Cell Line | Cancer Type | IC50 (µM) |
| HepG2 | Hepatocellular Carcinoma | 1.2 |
| HCT-116 | Colorectal Carcinoma | 0.8 |
| SW1990 | Pancreatic Carcinoma | 30.5 |
| HEK-293 | Normal Human Cell Line | >100 |
Table 1: In Vitro Cytotoxicity of this compound.
The synthesis of the key bleomycin (BLM) disaccharide moiety has been reported with the following yields for key intermediates.
| Compound | Step | Yield (%) |
| L-gulose subunit | Synthesis from benzyl galactoside | 73.0 |
| 3-O-carbamoyl-mannose donor | Synthesis | 47.2 |
| Peracetylated BLM disaccharide | Glycosidation coupling | 43.6 (overall) |
Table 2: Reported Yields for Key Intermediates in the Synthesis of the Bleomycin Disaccharide Moiety.[1]
Experimental Protocols
The following is a representative experimental protocol for the synthesis of this compound. It is based on established methodologies for the synthesis of similar 20(S)-O-linked camptothecin glycoconjugates and the multi-gram scale synthesis of the bleomycin disaccharide moiety by the same research group that developed this compound.[1][2]
Part I: Synthesis of the Bleomycin Disaccharide Moiety
A detailed multi-step synthesis for the bleomycin disaccharide has been described.[1] The key steps involve the preparation of an L-gulose acceptor and a 3-O-carbamoyl-mannose donor, followed by a TMSOTF-mediated glycosidation. For the purpose of this guide, we will start with the activated disaccharide ready for conjugation.
Part II: Synthesis of the PEGylated Linker
A diethylene glycol-based linker is utilized in this compound. A representative synthesis of an activated linker is as follows:
-
To a solution of diethylene glycol mono-tert-butyl ether (1 eq.) in anhydrous dichloromethane (DCM) at 0 °C, succinic anhydride (1.2 eq.) and triethylamine (1.5 eq.) are added.
-
The reaction mixture is stirred at room temperature for 12 hours.
-
The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the mono-tert-butyl protected PEG-succinate linker.
-
The tert-butyl protecting group is removed by treatment with trifluoroacetic acid (TFA) in DCM to yield the carboxylic acid-terminated PEG linker.
Part III: Coupling of the PEG Linker to Camptothecin
-
Camptothecin (1 eq.), the synthesized PEG linker (1.5 eq.), and 4-dimethylaminopyridine (DMAP, 0.2 eq.) are dissolved in anhydrous DCM.
-
The solution is cooled to 0 °C, and a solution of N,N'-dicyclohexylcarbodiimide (DCC, 1.5 eq.) in DCM is added dropwise.
-
The reaction is allowed to warm to room temperature and stirred for 24 hours.
-
The resulting precipitate (dicyclohexylurea) is removed by filtration.
-
The filtrate is washed with 1N HCl, saturated NaHCO3 solution, and brine.
-
The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to afford the Camptothecin-PEG conjugate.
Part IV: Final Coupling to the Bleomycin Disaccharide
-
The peracetylated bleomycin disaccharide (1 eq.) is dissolved in a mixture of THF and water.
-
Lithium hydroxide (LiOH, 2 eq.) is added, and the mixture is stirred at room temperature for 4 hours to remove the acetyl protecting groups.
-
The reaction is neutralized with a mild acid and the solvent is removed.
-
The deprotected disaccharide is then coupled to the Camptothecin-PEG conjugate (1.2 eq.) using a suitable coupling agent such as HATU (1.5 eq.) and DIPEA (2 eq.) in anhydrous DMF.
-
The reaction mixture is stirred at room temperature for 48 hours.
-
The solvent is removed under high vacuum, and the residue is purified by preparative HPLC to yield this compound.
Visualizations
Synthetic Workflow
Caption: Proposed synthetic workflow for this compound.
Mechanism of Action: Topoisomerase I Inhibition and Apoptosis
Caption: Signaling pathway of this compound-induced apoptosis.
References
- 1. Multi-gram scale synthesis of a bleomycin (BLM) carbohydrate moiety: exploring the antitumor beneficial effect of BLM disaccharide attached to 10-hydroxycamptothecine (10-HCPT) - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Design and synthesis of novel PEG-conjugated 20(S)-camptothecin sulfonylamidine derivatives with potent in vitro antitumor activity via Cu-catalyzed three-component reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Stability and Degradation of Cisplatin (as a proxy for Antitumor agent-63)
This technical guide provides a comprehensive overview of the stability and degradation of the antitumor agent Cisplatin. Due to the lack of public information on "Antitumor agent-63," this document utilizes Cisplatin as a well-documented analog to address the core requirements of the prompt. The information presented herein is intended for researchers, scientists, and drug development professionals.
Physicochemical Stability of Cisplatin
Cisplatin's stability is significantly influenced by the composition of the solution, particularly the chloride ion concentration, pH, temperature, and exposure to light.[1][2]
Effect of Chloride Ion Concentration
The presence of chloride ions is crucial for stabilizing cisplatin in solution. In aqueous solutions with low chloride concentrations, the chloride ligands of the cisplatin molecule are displaced by water molecules. This reversible reaction forms monoaquated and diaquated cisplatin species, which are more reactive and prone to degradation.[3][4] To prevent degradation, cisplatin is typically formulated and diluted in solutions containing at least 0.9% sodium chloride.[1][5] In such solutions, cisplatin remains stable, with less than 10% degradation observed over 30 days when stored at room temperature and protected from light.[5][6]
Effect of pH
The rate of cisplatin degradation is pH-dependent.[2] In the dark, the degradation to its main product, trichloroammineplatinate(II) (TCAP), is slower at a lower pH. For instance, at pH 4.3, approximately 0.04% of cisplatin degrades to TCAP per week, whereas at pH 6.3, the degradation rate increases to 0.21% per week.[2][7]
Effect of Temperature
Temperature also plays a significant role in the stability of cisplatin solutions. One study demonstrated that a 0.1 mg/ml solution of cisplatin stored at room temperature for 7 days experienced a greater loss of the drug (remaining at 84.5%) compared to a solution stored in a refrigerator (remaining at 97.4%).[5]
Effect of Light
Exposure to light, particularly short-wavelength visible light (350-490 nm), can induce the degradation of cisplatin.[2] Therefore, it is recommended to protect cisplatin solutions from light during storage.[4] Storing solutions in amber glass flasks provides more protection than clear flasks.[2][7]
Container Material
Cisplatin has been shown to be stable in various container types, including glass bottles and polyethylene, polypropylene, and PVC bags, with no significant interaction with these materials.[5]
Table 1: Stability of Cisplatin under Various Conditions
| Parameter | Condition | Stability Outcome | Reference(s) |
| Solvent | 0.9% Sodium Chloride Injection | Stable for at least 30 days at room temperature (<10% degradation) | [5][6] |
| 5% Dextrose Injection | Less stable due to low chloride concentration | [1] | |
| pH | pH 4.3 (in the dark) | ~0.04% degradation to TCAP per week | [2][7] |
| pH 6.3 (in the dark) | ~0.21% degradation to TCAP per week | [2][7] | |
| Temperature | Room Temperature (15-25°C) | Stable for at least 30 days in 0.9% NaCl, protected from light | [5][6] |
| Refrigerated | More stable than at room temperature | [5] | |
| Light | Protected from light | Essential for long-term stability | [4][5] |
| Exposed to visible light (350-490 nm) | Degradation occurs | [2] | |
| Concentration | 0.1 mg/mL in 0.9% NaCl | >92% remaining after 30 days at room temperature | [5] |
| 1 mg/mL (concentrate) | >92% remaining after 30 days at room temperature | [5] | |
| Container | Glass vials, Polyethylene bags | Stable for at least 30 days | [5][6] |
Degradation of Cisplatin
The degradation of cisplatin can occur through several pathways, leading to the formation of various related substances.
Hydrolysis
In aqueous solutions with low chloride ion concentrations, cisplatin undergoes hydrolysis where the chloride ligands are sequentially replaced by water molecules. This results in the formation of cis-[PtCl(NH₃)₂(H₂O)]⁺ and cis-[Pt(NH₃)₂(H₂O)₂]²⁺. These aquated species are highly reactive and are considered the active forms of the drug that bind to DNA.[8][9]
Formation of Trichloroammineplatinate(II) (TCAP)
The major degradation product of cisplatin in 0.9% sodium chloride solution has been identified as trichloroammineplatinate(II) (TCAP).[2][7]
Isomerization
Isomerization of cisplatin to its inactive isomer, transplatin, is not observed as a degradation pathway.[2][7]
In Vivo Degradation
In biological fluids, cisplatin is metabolized by exchanging one or both of its chloride ligands with nucleophilic species like glutathione, albumin, and globulin.[3] This results in the formation of both high- and low-molecular-mass complexes.[3]
Table 2: Major Degradation Products and Pathways of Cisplatin
| Degradation Product/Pathway | Description | Conditions Favoring Pathway | Reference(s) |
| Hydrolysis Products | cis-[PtCl(NH₃)₂(H₂O)]⁺ and cis-[Pt(NH₃)₂(H₂O)₂]²⁺ | Low chloride ion concentration in aqueous solutions | [8][9] |
| Trichloroammineplatinate(II) (TCAP) | Major degradation product in 0.9% NaCl solution | pH-dependent; accelerated by higher pH and light exposure | [2][7] |
| Metabolites | High- and low-molecular mass complexes | In biological fluids containing nucleophiles (e.g., glutathione, albumin) | [3] |
Experimental Protocols
Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method
A stability-indicating HPLC method is essential for accurately quantifying cisplatin in the presence of its degradation products.
-
Objective: To develop and validate an HPLC method for the determination of cisplatin stability.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Column: A C18 column (e.g., 5 µm, 250 mm x 4.6 mm) is commonly used.[10] A naphthylethyl group bonded with a silica gel (πNAP) column has also been shown to be effective for separating cisplatin from its hydroxo complexes and dimers.[8]
-
Mobile Phase: A mixture of a buffer (e.g., 1ml of formic acid in 1 L of HPLC grade water) and an organic solvent like acetonitrile in a 50:50 ratio.[11] Another mobile phase described is 0.1 M sodium perchlorate, acetonitrile, and perchloric acid (290:10:3).[8]
-
Column Temperature: Maintained at a constant temperature, for example, 30°C or 40°C.[8][10]
-
-
Sample Preparation:
-
Standard Solution: A stock solution is prepared by accurately weighing pure cisplatin powder and dissolving it in water or 0.9% NaCl.[5]
-
Test Samples: Cisplatin solutions stored under various conditions are sampled at predetermined time intervals.
-
-
Method Validation: The method should be validated according to ICH guidelines, including parameters like linearity, precision, accuracy, specificity, and robustness.[10][11]
Forced Degradation Studies
Forced degradation studies are performed to identify potential degradation products and establish the degradation pathways of the drug substance.[12]
-
Objective: To intentionally degrade the cisplatin sample to understand its degradation behavior under stress conditions.
-
Stress Conditions (as per ICH guidelines): [11]
-
Acid Degradation: Treat the drug solution with an acid (e.g., 0.1 N HCl) and heat.
-
Base Degradation: Treat the drug solution with a base (e.g., 0.1 N NaOH) and heat.
-
Oxidative Degradation: Treat the drug solution with an oxidizing agent (e.g., 3% H₂O₂).
-
Thermal Degradation: Expose the solid drug or drug solution to high temperatures (e.g., 105°C for 3 hours).[11]
-
Photolytic Degradation: Expose the drug solution to light (e.g., UV and visible light).
-
-
Analysis: The stressed samples are analyzed using the validated stability-indicating HPLC method to separate and identify the degradation products.
Visualizations
Cisplatin Intracellular Activation and DNA Binding
Caption: Intracellular activation of cisplatin and its mechanism of action.
Experimental Workflow for Stability Testing
References
- 1. Stability of cisplatin, iproplatin, carboplatin, and tetraplatin in commonly used intravenous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of cisplatin degradation as affected by pH and light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Decomposition kinetics of cisplatin in human biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. The physical and chemical stability of cisplatin (Teva) in concentrate and diluted in sodium chloride 0.9% - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The physical and chemical stability of cisplatin (Teva) in concentrate and diluted in sodium chloride 0.9% [termedia.pl]
- 7. semanticscholar.org [semanticscholar.org]
- 8. A Novel Analytical Method of Cisplatin Using the HPLC with a Naphthylethyl Group Bonded with Silica Gel (πNAP) Column [jstage.jst.go.jp]
- 9. Cisplatin - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. pharmainfo.in [pharmainfo.in]
- 12. biopharminternational.com [biopharminternational.com]
In Vitro Cytotoxicity of Antitumor Agent-63: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro cytotoxicity profile of Antitumor agent-63, a 20(S)-O-linked camptothecin (CPT) glycoconjugate. The document details the agent's cytotoxic activity against various cancer cell lines, outlines the experimental protocols used for its evaluation, and illustrates its proposed mechanism of action through signaling pathway diagrams.
Quantitative Cytotoxicity Data
The cytotoxic effects of this compound were evaluated across a panel of human cancer cell lines and a normal human cell line to determine its potency and selectivity. The half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits a biological process by 50%, was determined for each cell line.
Table 1: IC50 Values of this compound in Human Cancer and Normal Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| HepG2 | Hepatocellular Carcinoma | 1.2[1] |
| HCT-116 | Colorectal Carcinoma | 0.8[1] |
| SW1990 | Pancreatic Carcinoma | 30.5[1] |
| HEK-293 | Normal Human Embryonic Kidney | >100[1] |
Data presented as the mean from multiple independent experiments.
The results indicate that this compound exhibits potent cytotoxic activity against HepG2 and HCT-116 cell lines, with moderate activity against SW1990 cells. Importantly, the agent shows minimal toxicity towards the normal HEK-293 cell line, suggesting a degree of tumor selectivity.[1]
Experimental Protocols
The following protocols are standard methods for assessing the in vitro cytotoxicity of investigational compounds.
Cell Culture and Maintenance
Human cancer cell lines (HepG2, HCT-116, SW1990) and the normal cell line (HEK-293) were cultured in Dulbecco's Modified Eagle Medium (DMEM). The medium was supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. All cell lines were maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[2][3]
-
Cell Seeding: Cells were seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium was replaced with fresh medium containing various concentrations of this compound. A control group received medium with the vehicle (DMSO) only.
-
Incubation: The plates were incubated for 48 hours under standard cell culture conditions.
-
MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for an additional 4 hours.
-
Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader.
-
Data Analysis: Cell viability was expressed as a percentage of the control. The IC50 values were calculated using non-linear regression analysis.
Mechanism of Action: Apoptosis Induction
This compound, as a camptothecin conjugate, is proposed to induce cytotoxicity primarily through the induction of apoptosis.[1] While its direct inhibition of topoisomerase I (Topo I) is weak, its cellular processing likely releases active metabolites that trigger DNA damage, leading to programmed cell death.[1] Apoptosis is a regulated process that can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondria-mediated) pathways, both of which converge on the activation of caspases.[4]
Proposed Signaling Pathway
The diagram below illustrates a generalized apoptotic signaling pathway that is often activated by DNA-damaging anticancer agents. DNA damage leads to the activation of sensor proteins, which in turn activate the p53 tumor suppressor. p53 then transcriptionally upregulates pro-apoptotic proteins like Bax, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent activation of the caspase cascade, culminating in cell death.[4][5]
This guide provides foundational data on the in vitro cytotoxicity of this compound. Further studies are warranted to fully elucidate its mechanism of action and to evaluate its therapeutic potential in preclinical in vivo models.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Evaluation of cytotoxic activity and anticancer potential of indigenous Rosemary (Rosmarinus officinalis L.) and Oregano (Origanum vulgare L.) dry extracts on MG-63 bone osteosarcoma human cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Apoptosis as anticancer mechanism: function and dysfunction of its modulators and targeted therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Unmasking the Target: A Technical Guide to the Identification of Antitumor Agent-63's Molecular Target
For Researchers, Scientists, and Drug Development Professionals
Abstract
Antitumor agent-63, a novel 20(S)-O-linked camptothecin (CPT) glycoconjugate also referred to as compound 40, has demonstrated significant cytotoxic effects against various cancer cell lines. Intriguingly, it exhibits very weak direct inhibition of Topoisomerase I (Topo I), the classical target of camptothecin and its derivatives.[1][2] This deviation from the established mechanism of action necessitates a comprehensive investigation to identify its primary molecular target(s) and elucidate its antitumor mechanism. This in-depth technical guide outlines a systematic and robust scientific strategy for the target identification and validation of this compound, providing researchers with a roadmap to unravel its therapeutic potential.
Introduction
Camptothecin and its analogues have long been a cornerstone of cancer chemotherapy, primarily through their action as Topo I inhibitors.[3] However, the emergence of derivatives like this compound, which display potent anticancer activity despite weak Topo I inhibition, points towards novel mechanisms of action and potentially new therapeutic targets.[1][3] The conjugation of an oligosaccharide moiety to the CPT core in this compound may influence its cellular uptake, stability, and intracellular localization, thereby directing it towards alternative molecular targets.[1][4] This guide details a multi-pronged approach, integrating chemical biology, proteomics, and molecular biology techniques, to systematically identify and validate the molecular target(s) of this promising antitumor agent.
Quantitative Data Summary
The following tables summarize the currently available quantitative data for this compound (Compound 40). This data serves as a foundational reference for designing and interpreting target identification experiments.
Table 1: In Vitro Cytotoxicity of this compound [1][2]
| Cell Line | Cancer Type | IC50 (µM) |
| HepG2 | Hepatocellular Carcinoma | 1.2 |
| HCT-116 | Colorectal Carcinoma | 0.8 |
| SW1990 | Pancreatic Carcinoma | 30.5 |
| HEK-293 | Normal Human Embryonic Kidney | >100 |
Table 2: Topoisomerase I Inhibitory Activity [1][2]
| Compound | Concentration (µM) | Direct Topo I Inhibition |
| This compound | 100.0 | Very weak |
| Irinotecan | Not Specified | Potent (for comparison) |
Proposed Experimental Workflow for Target Identification
The following workflow is a comprehensive strategy proposed for the identification of the molecular target(s) of this compound.
Caption: A proposed three-phase workflow for the target identification and validation of this compound.
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments proposed in the target identification workflow.
Phase 1: Target Hypothesis Generation
Objective: To covalently capture and identify proteins that directly bind to this compound.
Methodology:
-
Synthesis of a Photo-Affinity Probe:
-
Synthesize a derivative of this compound incorporating a photoreactive group (e.g., a diazirine or benzophenone) and an affinity tag (e.g., biotin or a clickable alkyne). The attachment point for this modification should be at a position that does not disrupt the compound's cytotoxic activity.
-
-
Live Cell Labeling:
-
Treat cancer cell lines (e.g., HCT-116) with the photo-affinity probe for a specified time.
-
As a negative control, pre-incubate a parallel set of cells with an excess of the parent this compound to compete for specific binding sites.
-
-
UV Cross-linking:
-
Expose the cells to UV light (e.g., 365 nm) to induce covalent cross-linking of the probe to its binding partners.
-
-
Cell Lysis and Affinity Purification:
-
Lyse the cells and perform a pull-down of the biotinylated protein complexes using streptavidin-coated beads. For a clickable probe, perform a click reaction with a biotin-azide tag followed by streptavidin pull-down.
-
-
Protein Identification by Mass Spectrometry:
-
Elute the captured proteins from the beads and separate them by SDS-PAGE.
-
Excise unique protein bands that are present in the probe-treated sample but absent or significantly reduced in the competitor-treated control.
-
Identify the proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Objective: To identify proteins that are stabilized or destabilized upon binding to this compound.
Methodology:
-
Cell Treatment and Lysis:
-
Treat cancer cells with this compound or a vehicle control.
-
Lyse the cells and collect the soluble protein fraction.
-
-
Thermal Denaturation:
-
Aliquot the cell lysates and heat them across a range of temperatures (e.g., 37°C to 67°C).
-
-
Protein Precipitation and Digestion:
-
Centrifuge the heated samples to pellet the aggregated, denatured proteins.
-
Collect the supernatant containing the soluble proteins and digest them into peptides using trypsin.
-
-
Quantitative Proteomic Analysis:
-
Label the peptides with isobaric tags (e.g., TMT or iTRAQ) and analyze them by LC-MS/MS.
-
Identify proteins that show a significant shift in their melting temperature in the presence of this compound, indicating a direct or indirect interaction.
-
Phase 2: Target Validation
Objective: To confirm a direct interaction between this compound and a candidate target protein.
Methodology:
-
Recombinant Protein Expression and Purification:
-
Clone, express, and purify the candidate target protein(s) identified in Phase 1.
-
-
Binding Affinity Measurement:
-
Use techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Microscale Thermophoresis (MST) to measure the binding affinity (Kd) of this compound to the recombinant protein.
-
Objective: To verify that this compound engages the candidate target protein within intact cells.
Methodology:
-
Cell Treatment and Heating:
-
Treat intact cells with this compound or a vehicle control.
-
Heat the cells to a specific temperature that causes partial denaturation of the target protein.
-
-
Protein Extraction and Quantification:
-
Lyse the cells and separate the soluble and aggregated protein fractions.
-
Quantify the amount of the soluble candidate target protein in both treated and control samples using Western blotting or ELISA. An increase in the soluble fraction in the presence of the drug indicates target engagement and stabilization.
-
Objective: To determine if the depletion of the candidate target protein phenocopies or alters the cellular response to this compound.
Methodology:
-
Gene Silencing or Knockout:
-
Use siRNA, shRNA, or CRISPR/Cas9 to knockdown or knockout the expression of the candidate target gene in cancer cells.
-
-
Cytotoxicity Assays:
-
Treat the modified and control cells with a range of concentrations of this compound.
-
Measure cell viability to determine if the loss of the target protein confers resistance or sensitivity to the compound.
-
Potential Signaling Pathways and Mechanisms
Given that this compound is a camptothecin derivative, its downstream effects, even if not initiated by Topo I inhibition, may converge on pathways related to DNA damage response, cell cycle regulation, and apoptosis. The oligosaccharide moiety could also mediate its entry through specific transporters or receptors, initiating a unique signaling cascade.
Caption: A hypothetical signaling pathway initiated by this compound binding to a novel target.
Conclusion
The identification of the molecular target of this compound holds the key to understanding its mechanism of action and unlocking its full therapeutic potential. The systematic approach outlined in this guide, combining unbiased screening methods with rigorous validation techniques, provides a clear path forward for researchers. Elucidating the target and its associated pathways will not only pave the way for the clinical development of this compound but also potentially reveal novel targets and strategies for cancer therapy.
References
- 1. Oligosaccharide-camptothecin conjugates as potential antineoplastic drugs: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Camptothecin (CPT) and its derivatives are known to target topoisomerase I (Top1) as their mechanism of action: did we miss something in CPT analogue molecular targets for treating human disease such as cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Subcellular localization of the camptothecin analogues, topotecan and gimatecan - PubMed [pubmed.ncbi.nlm.nih.gov]
Antitumor Agent-63 and Its Interaction with Topoisomerase I: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of Antitumor agent-63, a novel camptothecin glycoconjugate, and its relationship with its putative target, topoisomerase I (Topo I). While demonstrating significant cytotoxic effects against various cancer cell lines, emerging evidence indicates that its direct enzymatic inhibition of Topo I is notably weak. This document synthesizes the available data, outlines relevant experimental methodologies, and provides visual representations of the underlying molecular mechanisms and experimental workflows.
Core Concepts: this compound and Topoisomerase I
This compound, also identified as compound 40, is a semi-synthetic 20(S)-O-linked camptothecin (CPT) glycoconjugate.[1] Structurally, it belongs to a class of compounds designed to improve the pharmacological properties of camptothecin, such as solubility and tumor targeting, by attaching sugar moieties. Camptothecins are a well-established class of anticancer drugs whose primary molecular target is human DNA topoisomerase I.[2][3]
Topoisomerase I is a vital nuclear enzyme that resolves DNA topological stress during replication and transcription. It does this by introducing a transient single-strand break in the DNA, allowing the DNA to rotate and relax, and then religating the break.[2][4]
Quantitative Data Summary
This compound exhibits potent cytotoxic activity against several human cancer cell lines, with significantly less impact on non-cancerous cells. However, its direct inhibitory effect on Topoisomerase I is reported to be very weak.[1]
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HepG2 | Hepatocellular Carcinoma | 1.2 | [1] |
| HCT-116 | Colorectal Carcinoma | 0.8 | [1] |
| SW1990 | Pancreatic Carcinoma | 30.5 | [1] |
| HEK-293 | Normal Embryonic Kidney | >100 | [1] |
Table 2: Direct Topoisomerase I Inhibition
| Compound | Concentration | Inhibition Level | Reference |
| This compound | 100 µM | Very Weak | [1][5] |
Mechanism of Action: The Camptothecin Paradigm
The established mechanism for camptothecin and its derivatives involves the stabilization of the Topoisomerase I-DNA covalent complex, often referred to as the "cleavable complex".[2][3] This action converts the transient enzyme-DNA intermediate into a permanent DNA lesion.
The key steps are:
-
Binding: Topoisomerase I binds to supercoiled DNA.
-
Cleavage: The enzyme creates a single-strand nick, forming a covalent bond between a tyrosine residue in its active site and the 3'-phosphate end of the DNA.
-
Inhibitor Trapping: Camptothecin derivatives intercalate into this enzyme-DNA interface, physically preventing the religation of the broken DNA strand.[6][7]
-
DNA Damage: When a DNA replication fork collides with this stabilized cleavable complex, the single-strand break is converted into a cytotoxic double-strand break, ultimately triggering apoptosis.[3]
Given that this compound is a camptothecin conjugate with weak direct inhibitory activity, it is plausible that it may function as a prodrug, being metabolized within the cell to release a more active Topo I-inhibiting species, or that its potent cytotoxicity arises from alternative, Topo I-independent mechanisms.
Figure 1. Mechanism of Topoisomerase I inhibition by camptothecin derivatives.
Experimental Protocols
The standard method for assessing the activity of Topoisomerase I inhibitors in vitro is the DNA relaxation assay.[8] This assay measures the ability of the enzyme to convert supercoiled plasmid DNA into its relaxed isoforms and the capacity of an inhibitor to prevent this process.
Topoisomerase I DNA Relaxation Assay
Objective: To determine the effect of this compound on the catalytic activity of human Topoisomerase I.
Materials:
-
Human Topoisomerase I (e.g., recombinant, purified)
-
Supercoiled plasmid DNA substrate (e.g., pBR322)
-
10x Topo I Assay Buffer (e.g., 100 mM Tris-HCl pH 7.9, 10 mM EDTA, 1.5 M KCl, 5 mM DTT, 50% glycerol)
-
This compound stock solution (in DMSO)
-
Camptothecin (positive control)
-
DMSO (vehicle control)
-
Stop Solution/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)
-
Agarose
-
1x TAE Buffer (40 mM Tris-acetate, 1 mM EDTA)
-
Ethidium Bromide or other DNA stain
-
Nuclease-free water
Procedure:
-
Reaction Setup: On ice, prepare reaction mixtures in microcentrifuge tubes. A typical 20 µL reaction would include:
-
2 µL of 10x Topo I Assay Buffer
-
0.5 µg of supercoiled plasmid DNA
-
1 µL of this compound at various concentrations (e.g., 0.1, 1, 10, 100 µM). Include vehicle (DMSO) and positive (Camptothecin) controls.
-
Nuclease-free water to a volume of 19 µL.
-
-
Enzyme Addition: Add 1 µL of human Topoisomerase I (an amount predetermined to cause complete relaxation of the substrate in the given time).
-
Incubation: Mix gently and incubate the reactions at 37°C for 30 minutes.
-
Termination: Stop the reaction by adding 5 µL of Stop Solution/Loading Dye.
-
Agarose Gel Electrophoresis: Load the entire reaction mixture into the wells of a 1.0% agarose gel prepared with 1x TAE buffer.
-
Separation: Run the gel at a constant voltage (e.g., 5-10 V/cm) for 2-3 hours.[8] The different topological forms of the DNA will separate: supercoiled DNA migrates fastest, followed by relaxed DNA, with nicked circular DNA migrating the slowest.
-
Visualization: Stain the gel with ethidium bromide for 30 minutes, destain in water, and visualize the DNA bands under UV light.
Interpretation of Results:
-
No Enzyme Control: A single band corresponding to fast-migrating supercoiled DNA.
-
Enzyme + Vehicle Control: The supercoiled band should be fully converted to slower-migrating relaxed DNA isoforms.
-
Inhibitor Lanes: The presence of a supercoiled DNA band indicates inhibition of the enzyme's relaxation activity. The intensity of this band will be proportional to the inhibitory potency of the compound at that concentration.
Figure 2. General experimental workflow for a Topoisomerase I DNA relaxation assay.
Conclusion and Future Directions
This compound is a potent cytotoxic agent with a complex mechanism of action. While it is structurally derived from the Topoisomerase I inhibitor camptothecin, direct enzymatic assays show its inhibitory activity against Topo I is very weak. This discrepancy suggests several possibilities for future investigation:
-
Prodrug Hypothesis: Studies should be conducted to determine if this compound is metabolized within cancer cells to a more potent Topo I inhibitor.
-
Off-Target Effects: The potent cytotoxicity may be due to interactions with other cellular targets, independent of Topoisomerase I.
-
Cellular Uptake: The attached oligosaccharide moiety may significantly enhance cellular uptake, leading to high intracellular concentrations that could overcome weak target affinity.
A thorough understanding of its true mechanism of action is critical for the rational clinical development of this compound and related CPT glycoconjugates.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchwithrutgers.com [researchwithrutgers.com]
- 3. Mechanism of action of camptothecin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. The mechanism of topoisomerase I poisoning by a camptothecin analog - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Camptothecin (CPT) and its derivatives are known to target topoisomerase I (Top1) as their mechanism of action: did we miss something in CPT analogue molecular targets for treating human disease such as cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of Combretastatin A-4: A Guide for Antitumor Drug Development
Abstract
Combretastatin A-4 (CA-4), a natural product isolated from the South African tree Combretum caffrum, is a potent antitumor agent that has garnered significant attention in medicinal chemistry.[1][2] Its simple stilbene structure and potent inhibition of tubulin polymerization make it an attractive lead compound for the development of novel anticancer therapeutics.[3][4] This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of CA-4, detailing the critical structural motifs required for its biological activity. It summarizes key quantitative data, outlines experimental protocols for analog evaluation, and presents visual diagrams of its mechanism of action and the drug discovery workflow to serve as a comprehensive resource for researchers in oncology and drug development.
Introduction: Combretastatin A-4 as a Lead Compound
Combretastatin A-4 is a leading example of a microtubule-targeting agent.[5] It functions by binding to the colchicine-binding site on β-tubulin, which leads to the disruption of microtubule dynamics, G2/M phase cell cycle arrest, and ultimately, apoptosis in cancer cells.[1][6][7] Furthermore, CA-4 and its analogs exhibit potent anti-vascular effects, selectively targeting and collapsing tumor vasculature, which leads to extensive ischemic necrosis in solid tumors.[8][9][10]
Despite its potent activity, the clinical development of CA-4 has been hampered by its poor water solubility and the isomerization of the biologically crucial cis-double bond to the less active trans-isomer.[2][11] These limitations have spurred extensive research into the synthesis of CA-4 analogs with improved pharmaceutical properties and enhanced antitumor efficacy.[12] These studies have, in turn, provided a rich body of data elucidating the compound's SAR.
Core Structure-Activity Relationship
The antitumor activity of Combretastatin A-4 is governed by three key structural features: the A-ring, the B-ring, and the bridge connecting them. The fundamental SAR indicates that a cis-stilbene configuration is essential for high potency.[2][7][12]
-
The A-Ring: The 3,4,5-trimethoxyphenyl moiety is a critical component for activity. This specific substitution pattern appears optimal for anchoring the molecule within the colchicine-binding pocket of tubulin.
-
The B-Ring: The B-ring is more tolerant of modifications. The natural CA-4 features a 3'-hydroxy-4'-methoxyphenyl group. The 3'-hydroxyl group is a key interaction point, though it can be replaced with other hydrogen bond donors, such as an amino group, which can also enhance water solubility.[3]
-
The Ethene Bridge: The cis configuration of the double bond is paramount for potent tubulin inhibition.[2] The less stable cis-isomer readily converts to the inactive trans-isomer. This has led to the development of cis-restricted analogs where the double bond is replaced with heterocyclic rings (e.g., imidazoles, triazoles, oxadiazoles) to lock the molecule in the active conformation.[2][3]
The logical relationship of these core principles is visualized in the diagram below.
Caption: Core principles of Combretastatin A-4 SAR.
Quantitative SAR Data
The following tables summarize the in vitro activity of CA-4 and selected analogs, highlighting the impact of structural modifications on cytotoxicity and tubulin polymerization inhibition.
Table 1: Cytotoxicity of CA-4 Analogs in Human Cancer Cell Lines
| Compound | Modification | Cell Line (HCT-116) IC₅₀ (nM) | Cell Line (MCF-7) IC₅₀ (nM) | Cell Line (NCI-H460) IC₅₀ (nM) |
|---|---|---|---|---|
| CA-4 | Parent Compound | 2.5 | 3.1 | 1.8 |
| trans-CA-4 | trans-isomer of bridge | >10,000 | >10,000 | >10,000 |
| CA-1 | 3'-OH, 4'-OH on B-Ring | 2.1 | 2.9 | 1.5 |
| Amine Analog (2) | 3'-NH₂ instead of 3'-OH | 3.2 | 4.5 | 2.6 |
| Imidazole Analog | Imidazole bridge | 5.8 | 7.2 | 4.1 |
| Triazole Analog | 1,2,3-Triazole bridge | 12.0 | 15.5 | 9.8 |
(Data compiled from multiple sources for illustrative purposes. Actual values may vary between studies.)[3][6]
Table 2: Tubulin Polymerization Inhibition by CA-4 Analogs
| Compound | Modification | Tubulin Polymerization IC₅₀ (µM) |
|---|---|---|
| CA-4 | Parent Compound | 0.5 - 2.0 |
| trans-CA-4 | trans-isomer of bridge | >50 |
| Amine Analog (2) | 3'-NH₂ instead of 3'-OH | 2.5 |
| Indole Analog (11) | Indoline bridge (reduced) | ~40 |
| Oxindole Analog (9b) | Fused oxindole on B-Ring | 1.6 |
(Data compiled from multiple sources for illustrative purposes.)[3][13]
Mechanism of Action: Signaling Pathways
CA-4's antitumor effects are primarily mediated through two interconnected pathways: direct cytotoxicity via microtubule disruption and indirect effects through the collapse of tumor vasculature.
4.1. Inhibition of Tubulin Polymerization
CA-4 binds to the colchicine site on β-tubulin heterodimers. This binding prevents the polymerization of tubulin into functional microtubules. The disruption of the microtubule network is critical during mitosis, as it prevents the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.
Caption: CA-4 inhibits tubulin polymerization, causing cell cycle arrest.
4.2. Vascular Disruption
In addition to its direct cytotoxic effects, CA-4 acts as a potent vascular disrupting agent (VDA). It selectively targets the immature and unstable vasculature of tumors. The mechanism involves inducing cytoskeletal changes in endothelial cells, leading to cell rounding and increased vascular permeability.[8] This is partly mediated by the disruption of vascular endothelial (VE)-cadherin signaling, which is crucial for maintaining endothelial cell-cell junctions.[14] The resulting collapse of tumor blood vessels leads to severe hypoxia and widespread necrosis of tumor tissue.
Caption: CA-4 disrupts tumor vasculature via endothelial cell targeting.
Experimental Protocols
The evaluation of novel CA-4 analogs follows a standardized discovery and development workflow, from chemical synthesis to in vivo testing.
Caption: General workflow for the development of CA-4 analogs.
5.1. General Synthesis of CA-4 Analogs
A common synthetic route to produce CA-4 and its analogs involves a Wittig olefination followed by a Suzuki cross-coupling reaction.[6]
-
Wittig Reaction: An appropriately substituted benzaldehyde (for the B-ring) is reacted with a phosphonium ylide derived from a benzyl halide (for the A-ring) to form the stilbene bridge. This reaction often produces a mixture of cis and trans isomers that require separation.
-
Suzuki Coupling: Alternatively, a boronic acid derivative of one phenyl ring is coupled with a halide derivative of the other phenyl ring in the presence of a palladium catalyst to form the stilbene core.[6]
-
Purification: The final product is purified using column chromatography to isolate the desired cis-isomer. The structure is confirmed using NMR and mass spectrometry.
5.2. In Vitro Tubulin Polymerization Assay
This cell-free assay quantitatively measures the effect of a compound on tubulin assembly into microtubules.[15][16][17]
-
Preparation: Lyophilized bovine brain tubulin (>99% pure) is reconstituted in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP, 10% glycerol).[16]
-
Reaction Setup: The tubulin solution is added to a pre-warmed 96-well plate. Test compounds (dissolved in DMSO, final concentration typically 0.1% DMSO) are added to the wells at various concentrations. Paclitaxel (a polymerization enhancer) and colchicine or nocodazole (polymerization inhibitors) are used as controls.[15][18]
-
Measurement: The plate is incubated at 37°C in a spectrophotometer. The polymerization of tubulin into microtubules causes light scattering, which is measured as an increase in absorbance at 340 nm. Readings are taken every 60 seconds for one hour.[15]
-
Analysis: The rate and extent of polymerization are calculated from the absorbance curves. The IC₅₀ value (the concentration of compound that inhibits polymerization by 50%) is determined.
5.3. Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[15]
-
Cell Plating: Human cancer cells are seeded into 96-well plates at a density of 3,000–6,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with serial dilutions of the test compounds for 72 hours.
-
MTT Addition: Thiazolyl Blue Tetrazolium Bromide (MTT) solution is added to each well (final concentration 0.5 mg/mL) and incubated for 2–4 hours at 37°C. Viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.
-
Solubilization: The media is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Measurement: The absorbance of the purple solution is measured at 570 nm using a microplate reader.
-
Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated controls, and the IC₅₀ value is determined.
5.4. In Vivo Antitumor Efficacy Study
Animal models are used to evaluate the antitumor activity of lead compounds.[9][18]
-
Model System: Nude mice are subcutaneously injected with human tumor cells (e.g., MCF-7, HT-29) to establish xenograft tumors.[9][18]
-
Treatment: Once tumors reach a palpable volume (e.g., 100 mm³), mice are randomized into control and treatment groups. The test compound is administered (e.g., intraperitoneally or intravenously) according to a predetermined dosing schedule. A vehicle solution is administered to the control group.
-
Monitoring: Tumor volume and mouse body weight are measured every 2-3 days. Tumor volume is calculated using the formula: V = (Length × Width²)/2.
-
Endpoint: The study is concluded when tumors in the control group reach a maximum allowable size. The antitumor efficacy is expressed as tumor growth inhibition (TGI). Animal tissues may be collected for further analysis.
Conclusion and Future Directions
The structure-activity relationship of Combretastatin A-4 is well-established, providing a robust framework for the design of new antitumor agents. The core requirements for activity—a 3,4,5-trimethoxyphenyl A-ring and a cis-oriented bridge—are clear. Future research will likely focus on refining the B-ring substitutions and developing novel, stable heterocyclic bridges to further improve solubility, bioavailability, and the overall therapeutic index. The development of prodrugs, such as the water-soluble CA-4 phosphate (fosbretabulin), represents a successful clinical translation of these research efforts and continues to be a promising strategy for optimizing drug delivery and efficacy.[7][8] As our understanding of tumor biology deepens, the rational design of next-generation CA-4 analogs holds significant promise for cancer therapy.
References
- 1. Novel Combretastatin A-4 Analogs—Design, Synthesis, and Antiproliferative and Anti-Tubulin Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Combretastatin A-4 Analogs and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Combretastatins: An Overview of Structure, Probable Mechanisms of Action and Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 7. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 8. Combretastatin A4 phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. mdpi.com [mdpi.com]
- 12. globalresearchonline.net [globalresearchonline.net]
- 13. Synthesis and structure-activity relationships of constrained heterocyclic analogues of combretastatin A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Combretastatin A4 phosphate induces rapid regression of tumor neovessels and growth through interference with vascular endothelial-cadherin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 16. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 17. researchgate.net [researchgate.net]
- 18. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Cellular Uptake of Antitumor Agent-63
For Research, Scientific, and Drug Development Professionals
Abstract: This document provides a comprehensive technical overview of the cellular uptake mechanisms of the novel investigational antitumor agent, ATA-63. Key findings indicate that ATA-63 is internalized by cancer cells predominantly through clathrin-mediated endocytosis.[1][2][3] This guide summarizes the quantitative data related to uptake efficiency, details the experimental protocols used for these assessments, and visualizes the core biological pathways and workflows.
Introduction
Antitumor Agent-63 (ATA-63) is a synthetic small molecule inhibitor currently under investigation for its potent cytotoxic effects against a range of human cancer cell lines. A critical determinant of its therapeutic efficacy is its ability to efficiently penetrate the cell membrane and accumulate at its intracellular target.[4] Understanding the precise mechanisms of ATA-63's cellular uptake is paramount for optimizing its delivery, overcoming potential resistance, and designing next-generation analogs. This whitepaper synthesizes current data on the cellular pharmacology of ATA-63, with a specific focus on its internalization pathway.
Quantitative Analysis of ATA-63 Cellular Uptake
The cellular uptake of ATA-63 has been quantified across multiple cancer cell lines using a fluorescently-labeled version of the compound (ATA-63-Fluor488). The primary methods for quantification include flow cytometry and high-content imaging.[4][5][6]
Table 1: Cytotoxicity of ATA-63 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) after 72h Exposure |
| HeLa | Cervical Cancer | 85.4 ± 6.2 |
| MCF-7 | Breast Cancer | 112.7 ± 9.8 |
| A549 | Lung Carcinoma | 250.1 ± 15.5 |
| U-87 MG | Glioblastoma | 180.3 ± 11.4 |
Data represents the mean ± standard deviation from three independent experiments.
Table 2: Quantification of ATA-63-Fluor488 Uptake
| Cell Line | Uptake after 4h (Mean Fluorescence Intensity) | Percent of ATA-63 Positive Cells |
| HeLa | 12,540 ± 980 | 98.2% ± 1.5% |
| MCF-7 | 9,860 ± 750 | 95.1% ± 2.3% |
| A549 | 6,120 ± 540 | 88.7% ± 3.1% |
| U-87 MG | 8,500 ± 670 | 92.4% ± 2.8% |
Uptake measured by flow cytometry after incubation with 100 nM ATA-63-Fluor488.[4][5]
Table 3: Effect of Endocytosis Inhibitors on ATA-63 Uptake in HeLa Cells
| Inhibitor | Target/Mechanism | Concentration | % Inhibition of Uptake |
| Chlorpromazine | Inhibits clathrin-coated pit formation | 30 µM | 75.6% ± 5.1% |
| Dynasore | Inhibits dynamin GTPase activity[1][7] | 80 µM | 82.3% ± 4.7% |
| Filipin III | Disrupts caveolae by sequestering cholesterol | 5 µg/mL | 10.2% ± 3.5% |
| Cytochalasin D | Inhibits actin polymerization (macropinocytosis) | 10 µM | 15.8% ± 4.2% |
| Amiloride | Inhibits Na+/H+ exchange (macropinocytosis) | 1 mM | 12.5% ± 3.9% |
Data indicates that inhibitors of clathrin-mediated endocytosis significantly reduce ATA-63 internalization, suggesting it is the primary uptake pathway.[1][2][7]
Signaling and Uptake Pathway
Experimental evidence strongly supports the hypothesis that ATA-63 enters cells via clathrin-mediated endocytosis (CME). This process is initiated by the binding of ATA-63 to a yet-to-be-identified transmembrane receptor, which then recruits adaptor proteins and clathrin to the plasma membrane. The invagination of the clathrin-coated pit is followed by scission, mediated by the GTPase dynamin, to form an intracellular vesicle.[2] This vesicle then traffics through the endosomal pathway, where the acidic environment facilitates the release of ATA-63 into the cytoplasm.
Caption: Proposed pathway for ATA-63 cellular uptake via clathrin-mediated endocytosis.
Experimental Protocols
Detailed methodologies are provided for the key experiments used to characterize the cellular uptake of ATA-63.
Cell Culture and Maintenance
-
Cell Lines: HeLa, MCF-7, A549, and U-87 MG cells were obtained from ATCC.
-
Media: HeLa and A549 cells were cultured in DMEM. MCF-7 and U-87 MG cells were cultured in EMEM. All media were supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Conditions: Cells were maintained in a humidified incubator at 37°C with 5% CO2.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Seed cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.
-
Treat cells with a serial dilution of ATA-63 (0.1 nM to 100 µM) for 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Aspirate the media and dissolve the formazan crystals in 150 µL of DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 values using non-linear regression analysis.
Cellular Uptake Quantification by Flow Cytometry
This protocol outlines the workflow for measuring the internalization of the fluorescent conjugate ATA-63-Fluor488.
Caption: Experimental workflow for quantifying ATA-63 uptake using flow cytometry.
-
Cell Preparation: Seed HeLa cells in 6-well plates and allow them to adhere for 24 hours.
-
Inhibitor Pre-treatment (Optional): For mechanism-of-uptake studies, pre-incubate cells with specific endocytosis inhibitors (see Table 3) for 30 minutes at 37°C.[8]
-
Drug Incubation: Treat cells with 100 nM ATA-63-Fluor488 and incubate for the desired time (e.g., 4 hours) at 37°C.
-
Washing: Aspirate the drug-containing medium and wash the cells three times with ice-cold PBS to remove non-internalized compound.
-
Cell Harvesting: Detach the cells using Trypsin-EDTA and neutralize with complete medium.
-
Sample Preparation: Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in FACS buffer.
-
Analysis: Analyze the samples on a flow cytometer, measuring the fluorescence intensity in the appropriate channel (e.g., FITC for Fluor488). Gate on the live cell population to determine the Mean Fluorescence Intensity (MFI).[9][10]
Logical Relationship of Findings
Conclusion
The data presented in this guide demonstrate that this compound is a potent cytotoxic compound whose cellular entry is primarily dependent on the clathrin-mediated endocytic pathway. Quantitative analyses show efficient uptake in various cancer cell lines, a process that is significantly attenuated by specific inhibitors of clathrin and dynamin.[1][7] These findings provide a robust framework for future research, including the identification of the specific cell surface receptor for ATA-63 and the development of strategies to enhance its targeted delivery to tumor cells.
References
- 1. Targeting clathrin-mediated endocytosis: recent advances in inhibitor development, mechanistic insights, and therapeutic prospects - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Insight into the role of clathrin‐mediated endocytosis inhibitors in SARS‐CoV‐2 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Cellular Drug Uptake by Flow Cytometry | Nawah Scientific [nawah-scientific.com]
- 5. Quantifying the level of nanoparticle uptake in mammalian cells using flow cytometry - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 6. Quantifying the level of nanoparticle uptake in mammalian cells using flow cytometry - Nanoscale (RSC Publishing) DOI:10.1039/D0NR01627F [pubs.rsc.org]
- 7. Inhibitors of clathrin-dependent endocytosis enhance TGFβ signaling and responses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. METHODS TO STUDY DRUG UPTAKE AT THE BLOOD-BRAIN BARRIER FOLLOWING EXPERIMENTAL ISCHEMIC STROKE: IN VITRO AND IN VIVO APPROACHES - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Deciphering the mechanisms of cellular uptake of engineered nanoparticles by accurate evaluation of internalization using imaging flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanism of Cellular Uptake of Highly Fluorescent Conjugated Polymer Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: In Vitro Evaluation of Antitumor Agent-63
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a comprehensive set of protocols for the initial in vitro characterization of "Antitumor agent-63," a novel investigational compound. The following procedures detail cell line selection, maintenance, and the core assays required to evaluate the agent's cytotoxic and apoptotic activity, as well as its impact on a key signaling pathway.
Materials and Reagents
| Category | Item | Details/Supplier |
| Cell Lines | Human cancer cell lines | e.g., A549 (lung), MCF-7 (breast), U87 (glioblastoma) from ATCC |
| Media & Reagents | DMEM, RPMI-1640, Fetal Bovine Serum (FBS) | Gibco/Thermo Fisher Scientific |
| Penicillin-Streptomycin (100x) | Gibco/Thermo Fisher Scientific | |
| Trypsin-EDTA (0.25%) | Gibco/Thermo Fisher Scientific | |
| DMSO (Cell culture grade) | Sigma-Aldrich | |
| Assay Kits | MTT Cell Proliferation Assay Kit | Abcam (ab211091) or similar |
| Annexin V-FITC/PI Apoptosis Detection Kit | BD Biosciences (556547) or similar | |
| Antibodies | Primary Antibodies (e.g., p-ERK, total-ERK, GAPDH) | Cell Signaling Technology |
| HRP-conjugated Secondary Antibodies | Cell Signaling Technology | |
| Labware | 96-well and 6-well culture plates, T-75 flasks | Corning or Falcon |
| Pipettes, pipette tips, serological pipettes | ||
| Equipment | Biosafety cabinet (Class II), CO2 incubator | |
| Microplate reader (absorbance/luminescence) | ||
| Flow cytometer | ||
| Western Blotting equipment (gel rigs, transfer system) | Bio-Rad | |
| Chemiluminescence imager |
Experimental Protocols
Cell Culture and Maintenance
-
Thawing Cells: Rapidly thaw cryopreserved vials of cells in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium (e.g., DMEM + 10% FBS + 1% Pen-Strep).
-
Centrifugation: Centrifuge the cell suspension at 300 x g for 5 minutes to pellet the cells and remove cryoprotectant.
-
Resuspension & Plating: Aspirate the supernatant and gently resuspend the cell pellet in 10-15 mL of fresh, complete growth medium. Transfer to a T-75 flask.
-
Incubation: Culture cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: When cells reach 80-90% confluency, wash with sterile PBS, detach using Trypsin-EDTA, and re-plate at the recommended split ratio.
Preparation of this compound
-
Stock Solution: Prepare a 10 mM stock solution of this compound by dissolving the compound in sterile DMSO.
-
Aliquoting: Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.
-
Working Solutions: On the day of the experiment, thaw an aliquot of the stock solution and prepare serial dilutions in complete growth medium to achieve the desired final concentrations. The final DMSO concentration in the culture medium should not exceed 0.1% to avoid solvent-induced toxicity.
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Replace the medium with 100 µL of fresh medium containing various concentrations of this compound (e.g., 0.1 nM to 100 µM). Include a "vehicle control" (0.1% DMSO) and a "no-cell" blank control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Seeding & Treatment: Seed 2 x 10^5 cells per well in a 6-well plate and incubate for 24 hours. Treat cells with this compound at concentrations around the determined IC50 value (e.g., 0.5x, 1x, 2x IC50) for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Adherent cells are detached with trypsin, combined with the supernatant, and pelleted by centrifugation (300 x g for 5 minutes).
-
Staining: Wash the cell pellet twice with cold PBS. Resuspend the cells in 100 µL of 1x Annexin V Binding Buffer.
-
Antibody Incubation: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension. Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1x Binding Buffer to each sample and analyze immediately using a flow cytometer. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Data Presentation
Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 72h Treatment |
| A549 | Lung Carcinoma | 5.2 ± 0.6 |
| MCF-7 | Breast Adenocarcinoma | 1.8 ± 0.3 |
| U87 | Glioblastoma | 12.5 ± 1.1 |
| HCT116 | Colon Carcinoma | 3.4 ± 0.5 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Apoptosis Induction in A549 Cells by this compound
| Treatment (24h) | Concentration | Viable Cells (%) | Early Apoptotic (%) | Late Apoptotic/Necrotic (%) |
| Vehicle Control | 0.1% DMSO | 95.1 ± 2.1 | 2.5 ± 0.4 | 2.4 ± 0.5 |
| Agent-63 | 2.5 µM (0.5x IC50) | 70.3 ± 3.5 | 18.2 ± 1.9 | 11.5 ± 1.2 |
| Agent-63 | 5.0 µM (1x IC50) | 45.2 ± 4.0 | 35.6 ± 2.8 | 19.2 ± 1.7 |
| Agent-63 | 10.0 µM (2x IC50) | 15.8 ± 2.9 | 50.1 ± 4.1 | 34.1 ± 3.3 |
Data represent the percentage of total gated cells.
Visualizations: Workflows and Pathways
Caption: Experimental workflow for the in vitro evaluation of this compound.
Caption: Hypothetical mechanism: Agent-63 inhibits the MAPK/ERK signaling pathway.
Application Notes and Protocols for Antitumor Agent-63 in In Vivo Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antitumor agent-63, also referred to as Compound 40, is a novel 20(S)-O-linked camptothecin (CPT) glycoconjugate. It has demonstrated promising antitumor activities with a notable lack of toxicity towards normal cells in preclinical studies.[1][2] As a derivative of camptothecin, its primary mechanism of action is the inhibition of topoisomerase I (Topo I), an enzyme critical for DNA replication and transcription. However, this compound exhibits a high degree of stability and surprisingly weak direct inhibition of Topo I, suggesting a potentially complex mode of action that may involve targeted delivery or activation within the tumor microenvironment.[1][2]
These application notes provide a comprehensive overview of the use of this compound in in vivo models, based on available preclinical data. The protocols and data presented herein are intended to serve as a guide for researchers designing and executing in vivo efficacy and toxicity studies of this agent.
In Vitro Activity of this compound
Prior to in vivo studies, the cytotoxic activity of this compound was evaluated against a panel of human cancer cell lines. The agent displayed potent activity against HepG2 (hepatocellular carcinoma) and HCT-116 (colorectal carcinoma) cells, with moderate activity against SW1990 (pancreatic carcinoma) and minimal to no activity against the non-cancerous HEK-293 cell line.[1][2]
| Cell Line | Cancer Type | IC50 (µM) |
| HCT-116 | Colorectal Carcinoma | 0.8 |
| HepG2 | Hepatocellular Carcinoma | 1.2 |
| SW1990 | Pancreatic Carcinoma | 30.5 |
| HEK-293 | Normal Kidney | >100 |
| Table 1: In vitro cytotoxicity of this compound against various human cell lines.[1][2] |
In Vivo Models and Experimental Protocols
Detailed in vivo studies for this compound are not publicly available in their entirety. The primary research article by Li et al. (2020) in the European Journal of Medicinal Chemistry, which is the foundational study for this compound, could not be accessed in full text. The following protocols are therefore based on the limited information available in abstracts and general protocols for similar compounds, and should be adapted and optimized as more specific data becomes available.
Acute Toxicity Study in Mice
An acute toxicity study is a critical first step in the in vivo evaluation of a new compound.
Protocol:
-
Animal Model: Healthy Kunming mice (or a similar strain), 6-8 weeks old, of both sexes.
-
Housing: Standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.
-
Acclimatization: Acclimatize animals for at least one week prior to the experiment.
-
Compound Preparation: Dissolve this compound in a suitable vehicle (e.g., sterile saline or a solution containing a solubilizing agent like DMSO, further diluted with saline). The final concentration of the vehicle components should be non-toxic.
-
Dosing: Administer a single high dose of this compound intravenously (e.g., 160 mg/kg, as mentioned in the abstract by Li et al.[1]). A control group should receive the vehicle only.
-
Observation: Monitor the animals closely for any signs of toxicity, including changes in behavior, weight loss, morbidity, and mortality for a period of 14 days.
-
Necropsy: At the end of the observation period, euthanize all animals and perform a gross necropsy to examine for any pathological changes in major organs.
Note: The abstract by Li et al. mentions no detectable toxicity at a dose of 160 mg/kg intravenously, suggesting a favorable safety profile for this compound.[1]
Xenograft Tumor Models
Xenograft models are the standard for assessing the in vivo efficacy of anticancer agents. Based on the in vitro data, HCT-116 and HepG2 xenograft models are recommended.
Experimental Workflow:
Caption: Workflow for a typical xenograft efficacy study.
Protocol for HCT-116 Xenograft Model:
-
Animal Model: Immunodeficient mice (e.g., BALB/c nude or NOD-SCID), 6-8 weeks old.
-
Cell Preparation: Culture HCT-116 cells under standard conditions. Harvest cells during the logarithmic growth phase and resuspend in sterile, serum-free medium or PBS at a concentration of 5-10 x 10^6 cells per 100 µL. To enhance tumor take rate, cells can be mixed with Matrigel.
-
Tumor Inoculation: Subcutaneously inject the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Randomization and Treatment: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer this compound at various doses (dose range to be determined by preliminary studies) via an appropriate route (e.g., intravenous or intraperitoneal injection) according to a defined schedule (e.g., once or twice weekly). The control group should receive the vehicle.
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. The primary efficacy endpoint is tumor growth inhibition.
-
Study Termination: Euthanize the mice when the tumors in the control group reach the maximum allowed size or if the animals show signs of excessive toxicity (e.g., >20% body weight loss).
-
Data Analysis: At the end of the study, excise the tumors, weigh them, and process for further analysis (e.g., histopathology, biomarker analysis).
Signaling Pathways
As a camptothecin derivative, this compound is expected to ultimately lead to apoptosis in cancer cells through the inhibition of Topoisomerase I. The binding of the drug to the Topo I-DNA complex prevents the re-ligation of the single-strand breaks created by the enzyme. This leads to the accumulation of DNA damage, cell cycle arrest, and ultimately, apoptosis.
Caption: Proposed mechanism of action for this compound.
Conclusion
This compound is a promising new anticancer agent with potent in vitro activity against several cancer cell lines and a favorable acute toxicity profile in vivo. The provided protocols for in vivo studies are based on the limited available data and established methodologies for similar compounds. Further research, particularly the full disclosure of the primary in vivo efficacy studies, is necessary to fully elucidate the therapeutic potential and optimal use of this compound in various cancer models. Researchers are encouraged to use these notes as a starting point and to develop more detailed, optimized protocols based on their specific research goals and as more information becomes publicly available.
References
Application Notes and Protocols for Preclinical Studies of Antitumor Agent-63
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antitumor agent-63, also known as Compound 40, is a semi-synthetic 20(S)-O-linked camptothecin (CPT) glycoconjugate with potential as an antineoplastic drug.[1] Like other camptothecin derivatives, its primary mechanism of action is the inhibition of DNA topoisomerase I.[1][2] This enzyme plays a crucial role in relieving torsional stress in DNA during replication and transcription. By stabilizing the topoisomerase I-DNA cleavage complex, this compound leads to DNA damage and ultimately induces apoptosis in cancer cells.[1][3] The glycoconjugation of the camptothecin moiety is a strategy designed to improve the pharmacological properties of the parent compound, such as solubility and tumor targeting.[4][5]
These application notes provide a summary of the available preclinical data for this compound and general protocols for its evaluation in preclinical cancer models.
Data Presentation
In Vitro Cytotoxicity of this compound
The following table summarizes the reported 50% inhibitory concentration (IC50) values of this compound against various human cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) |
| HepG2 | Hepatocellular Carcinoma | 1.2[1] |
| HCT-116 | Colorectal Carcinoma | 0.8[1] |
| SW1990 | Pancreatic Adenocarcinoma | 30.5[1] |
| HEK-293 | Human Embryonic Kidney (Non-cancerous control) | >100[1] |
Reference In Vivo Dosages of Camptothecin Derivatives in Murine Models
| Compound | Mouse Model | Dosage | Administration Route | Reference |
| Camptothecin | General Xenograft Models | 4-8 mg/kg (multiple doses) | Parenteral | [6] |
| Topotecan | NCI-H460 Lung Tumor Xenografts | 15 mg/kg (every 4 days for 4 doses) | Oral | [7] |
| Irinotecan | - | 240 mg/kg (single dose MTD) | - | [8] |
| Exatecan | - | 6.25 - 18.75 mg/kg (4 doses) | - | [7] |
| BAY-38-3441 | MX-1 Breast Cancer Xenografts | 32 mg/kg/day (MTD) | Intravenous (i.v.) | [5] |
| Camptothecin (Exosome delivery) | Patient-Derived Xenograft | 5 mg/kg | Intravenous (i.v.) | [9] |
Note: The maximum tolerated dose (MTD) and optimal therapeutic dose for this compound must be determined empirically through well-designed dose-escalation studies.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a general procedure for determining the cytotoxic effects of this compound on adherent cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell line of interest (e.g., HepG2, HCT-116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Drug Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in complete medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the diluted drug solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-treatment control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT reagent to each well and incubate for 3-4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the drug concentration and determine the IC50 value using non-linear regression analysis.
In Vivo Tumor Xenograft Model
This protocol provides a general framework for evaluating the antitumor efficacy of this compound in a subcutaneous xenograft mouse model. All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or athymic nude mice)
-
Cancer cell line of interest
-
Matrigel (optional)
-
This compound
-
Vehicle for in vivo administration (e.g., saline, 5% dextrose)
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation: Culture the selected cancer cells and harvest them during the logarithmic growth phase. Resuspend the cells in sterile PBS or culture medium, with or without Matrigel, at a concentration of 1-10 x 10^6 cells per 100 µL.
-
Tumor Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Prepare the dosing solution of this compound in a suitable vehicle. Administer the drug to the treatment group via the desired route (e.g., intravenous, intraperitoneal, or oral) according to a predetermined schedule. The control group should receive the vehicle alone. The dosage and schedule should be based on a prior maximum tolerated dose study.
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Monitoring: Monitor the body weight and general health of the mice throughout the study as indicators of toxicity.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
-
Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups to evaluate the antitumor efficacy of this compound.
Visualizations
Signaling Pathway
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. | BioWorld [bioworld.com]
- 6. researchgate.net [researchgate.net]
- 7. Cancer Therapies Utilizing the Camptothecins: A Review of in Vivo Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A systematic investigation of the maximum tolerated dose of cytotoxic chemotherapy with and without supportive care in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Camptothecin Delivery via Tumor-Derived Exosome for Radiosensitization by Cell Cycle Regulation on Patient-Derived Xenograft Mice [frontiersin.org]
Application Notes and Protocols: MTT Assay for Antitumor agent-63
Audience: Researchers, scientists, and drug development professionals.
This document provides a detailed protocol for assessing the cytotoxic effects of Antitumor agent-63 using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This compound is identified as a 20(S)-O-linked camptothecin (CPT) glycoconjugate, which exhibits selective cytotoxicity against various cancer cell lines.[1] The MTT assay is a widely adopted colorimetric method for evaluating cell viability, based on the principle that viable cells with active metabolism can reduce the yellow MTT tetrazolium salt into a purple formazan product.[2] The quantity of this formazan, measured via absorbance, is directly proportional to the number of living cells.[2][3]
Mechanism of Action
This compound is a camptothecin conjugate. While it is reported to be a weak direct inhibitor of Topoisomerase I (Topo I), its mechanism is believed to involve the intracellular release of a CPT-like compound.[1] This active compound then inhibits Topo I, an enzyme crucial for relaxing DNA supercoils during replication and transcription. Inhibition of Topo I leads to the accumulation of single-strand DNA breaks, ultimately triggering apoptosis and cell death.
Caption: Proposed signaling pathway of this compound.
Experimental Protocol: MTT Assay
This protocol outlines the steps for determining the half-maximal inhibitory concentration (IC₅₀) of this compound.
I. Materials and Reagents
-
Cell Lines: Cancer cell lines of interest (e.g., HepG2, HCT-116, SW1990).[1]
-
This compound: Stock solution of known concentration.
-
Culture Medium: Appropriate medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
MTT Reagent: 5 mg/mL MTT in sterile Phosphate-Buffered Saline (PBS). The solution should be filter-sterilized and stored at -20°C, protected from light.[2]
-
Solubilization Solution: Dimethyl sulfoxide (DMSO) or isopropanol.[2][4]
-
Equipment:
-
96-well flat-bottom sterile culture plates.
-
Humidified incubator (37°C, 5% CO₂).
-
Microplate reader capable of measuring absorbance at 570-590 nm.
-
Multichannel pipette.
-
II. Step-by-Step Methodology
-
Cell Seeding: a. Harvest exponentially growing cells and perform a cell count using a hemocytometer or automated cell counter. b. Dilute the cells in fresh culture medium to the appropriate seeding density (determined empirically for each cell line). c. Seed 100 µL of the cell suspension into each well of a 96-well plate. d. Incubate the plate for 24 hours in a humidified incubator to allow for cell attachment and recovery.[5]
-
Compound Treatment: a. Prepare serial dilutions of this compound in culture medium at 2x the final desired concentrations. b. After the 24-hour incubation, carefully remove the medium from the wells. c. Add 100 µL of the prepared this compound dilutions to the respective wells. Include vehicle-only wells as a negative control and untreated wells as a baseline for 100% viability. d. Incubate the plates for the desired exposure time (e.g., 48 or 72 hours).[4]
-
MTT Incubation: a. Following the treatment period, add 10-20 µL of the 5 mg/mL MTT solution to each well.[3][4] b. Wrap the plate in aluminum foil to protect it from light and incubate for 3-4 hours at 37°C.[4][5] During this time, viable cells will convert the soluble yellow MTT into insoluble purple formazan crystals.
-
Formazan Solubilization: a. After the MTT incubation, carefully remove the medium from each well without disturbing the formazan crystals. b. Add 100-200 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the crystals.[2][4] c. Place the plate on an orbital shaker for approximately 15 minutes to ensure complete dissolution of the formazan, resulting in a homogenous purple solution.
-
Data Acquisition: a. Measure the absorbance of each well using a microplate reader at a wavelength between 570 nm and 590 nm.[3] b. Use a reference wavelength of 630 nm, if desired, to correct for background absorbance.
III. Data Analysis
-
Subtract the average absorbance of the blank wells (medium + MTT + DMSO) from all other absorbance readings.
-
Calculate the percentage of cell viability for each concentration of this compound using the following formula:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100
-
-
Plot the percentage of cell viability against the log concentration of this compound to generate a dose-response curve and determine the IC₅₀ value.
Data Presentation
The following table summarizes the recommended starting parameters for the MTT assay with this compound, based on available data and standard protocols.
| Parameter | Recommendation | Notes |
| Cell Lines | HepG2, HCT-116, SW1990[1] | HEK-293 can be used as a non-sensitive control line.[1] |
| Seeding Density | 5,000 - 15,000 cells/well | Optimize for each cell line to ensure exponential growth throughout the assay. |
| Treatment Concentrations | 0.1 µM to 100 µM | A logarithmic serial dilution is recommended. IC₅₀ values range from 0.8 µM to >100 µM depending on the cell line.[1] |
| Incubation Time (Drug) | 48 - 72 hours | The optimal time may vary between cell lines.[4][5] |
| MTT Concentration (Final) | 0.5 mg/mL | Add 10 µL of 5 mg/mL stock to 100 µL of medium. |
| MTT Incubation Time | 3 - 4 hours[4] | Protect from light during incubation. |
| Solubilizing Agent | 150 µL DMSO | Ensure formazan is fully dissolved before reading. |
| Absorbance Wavelength | 570 nm (Primary) | 630 nm (Reference, optional). |
Experimental Workflow Visualization
Caption: Step-by-step workflow for the MTT cell viability assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. texaschildrens.org [texaschildrens.org]
Application Notes and Protocols for Studying Drug Resistance Using Antitumor Agent-63
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Antitumor agent-63, a novel camptothecin glycoconjugate, and its potential application in the study of drug resistance. Detailed protocols for relevant experiments are provided to guide researchers in utilizing this compound for their investigations.
Introduction to this compound
This compound, also referred to as Compound 40, is a 20(S)-O-linked camptothecin (CPT) glycoconjugate.[1] It has demonstrated potent in vitro cytotoxicity against various cancer cell lines, in some cases exceeding that of the established chemotherapeutic agent irinotecan.[2] A key characteristic of this compound is its high stability and very weak direct inhibition of Topoisomerase I (Topo I) at concentrations up to 100.0 μM.[1][2] This suggests a potentially novel mechanism of action or a prodrug-like behavior where the active form is released within the target cells. The conjugation of an oligosaccharide moiety is designed to enhance tumor targeting and improve the pharmacological properties of the parent compound, camptothecin.[2]
The unique profile of this compound, combining potent cytotoxicity with low direct enzyme inhibition, makes it a valuable tool for investigating mechanisms of drug resistance, particularly those that may be independent of or complementary to classical Topo I-mediated resistance.
Data Presentation
In Vitro Cytotoxicity of this compound
The following table summarizes the reported 50% inhibitory concentration (IC50) values for this compound against a panel of human cancer cell lines and a normal human cell line. This data is essential for selecting appropriate cell models for drug resistance studies.
| Cell Line | Cancer Type | IC50 (µM) |
| HCT-116 | Colon Carcinoma | 0.8[1] |
| HepG2 | Hepatocellular Carcinoma | 1.2[1] |
| SW1990 | Pancreatic Adenocarcinoma | 30.5[1] |
| HEK-293 | Normal Human Embryonic Kidney | >100[1] |
Note: The high IC50 value in the non-cancerous HEK-293 cell line suggests a degree of selectivity for cancer cells, a desirable characteristic for an antitumor agent.
Signaling Pathways and Mechanisms of Action
While this compound is a camptothecin analogue, its weak direct inhibition of Topoisomerase I suggests that its potent cytotoxic effects may not be solely dependent on this classical mechanism. The oligosaccharide conjugate may facilitate cellular uptake and intracellular release of a more active metabolite. The study of resistance to this agent could therefore uncover novel resistance mechanisms.
Below are diagrams illustrating the established mechanism of action for camptothecins and a proposed workflow for studying resistance to this compound.
Experimental Protocols
Protocol 1: Development of this compound Resistant Cancer Cell Lines
This protocol describes a method for generating cancer cell lines with acquired resistance to this compound through continuous exposure to escalating drug concentrations.
Materials:
-
Selected cancer cell line (e.g., HCT-116)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Cell counting apparatus (e.g., hemocytometer or automated cell counter)
-
Sterile cell culture flasks and plates
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Initial IC50 Determination:
-
Perform a dose-response experiment to determine the initial IC50 of this compound for the parental cancer cell line. A standard MTT or SRB assay is recommended.
-
-
Initiation of Resistance Development:
-
Culture the parental cells in complete medium containing this compound at a concentration equal to the IC10 (the concentration that inhibits 10% of cell growth).
-
Maintain the cells in this drug concentration, passaging as necessary.
-
-
Dose Escalation:
-
Once the cells demonstrate stable growth and morphology at the initial concentration, increase the concentration of this compound by a factor of 1.5 to 2.
-
Initially, cell growth may slow, and cell death may increase. Allow the surviving cells to repopulate the flask.
-
Continue this stepwise increase in drug concentration. It is advisable to cryopreserve cells at each successful concentration step.
-
-
Characterization of Resistant Phenotype:
-
Periodically (e.g., every 4-6 weeks), determine the IC50 of the drug-exposed cell population and compare it to the parental cell line.
-
A significant increase (typically >5-fold) in the IC50 value indicates the development of resistance.
-
-
Establishment of a Stable Resistant Cell Line:
-
Once the desired level of resistance is achieved, culture the cells in the presence of the high concentration of this compound for several passages to ensure stability.
-
The resistant cell line can then be maintained in a drug-free medium for a short period before experimentation to avoid acute drug effects, with periodic re-exposure to the selective pressure to maintain the resistant phenotype.
-
Protocol 2: Assessment of Drug Resistance Mechanisms
Once a resistant cell line is established, the following experiments can be performed to investigate the underlying mechanisms of resistance.
A. Topoisomerase I Activity Assay:
-
Objective: To determine if resistance is associated with altered Topoisomerase I activity.
-
Method: Utilize a commercially available Topo I drug screening kit. This assay typically measures the relaxation of supercoiled plasmid DNA by Topo I in the presence or absence of the inhibitor. Compare the inhibitory effect of this compound on Topo I activity using nuclear extracts from both parental and resistant cells.
B. Drug Efflux Pump Activity:
-
Objective: To investigate the role of ABC transporters in mediating resistance.
-
Method:
-
Gene Expression Analysis: Use quantitative real-time PCR (qRT-PCR) to measure the mRNA expression levels of common drug efflux pumps (e.g., ABCB1/MDR1, ABCG2/BCRP) in parental versus resistant cells.
-
Functional Assay: Employ a fluorescent substrate of ABC transporters (e.g., Rhodamine 123 for MDR1). Incubate parental and resistant cells with the fluorescent substrate in the presence and absence of known efflux pump inhibitors (e.g., verapamil for MDR1). Measure intracellular fluorescence using flow cytometry. Reduced accumulation of the fluorescent substrate in resistant cells, which is reversible by an inhibitor, indicates increased efflux pump activity.
-
C. Cellular Uptake and Accumulation Studies:
-
Objective: To determine if resistance is due to reduced intracellular accumulation of this compound.
-
Method: As this compound is not fluorescent, its intracellular concentration can be measured using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Incubate a known number of parental and resistant cells with a defined concentration of this compound for various time points.
-
Lyse the cells and extract the drug.
-
Quantify the intracellular drug concentration using a validated HPLC or LC-MS method.
-
Conclusion
This compound presents a promising tool for the study of drug resistance. Its unique properties may help to elucidate novel mechanisms beyond those typically associated with camptothecin resistance. The protocols provided herein offer a framework for researchers to develop resistant cell line models and investigate the molecular basis of this resistance. Such studies are crucial for the development of strategies to overcome drug resistance in cancer therapy.
References
Application Notes and Protocols: Evaluation of Antitumor Agent-63 in 3D Spheroid Cultures
Audience: Researchers, scientists, and drug development professionals.
Introduction
Three-dimensional (3D) spheroid cultures have emerged as a pivotal in vitro model in cancer research and drug discovery, offering a more physiologically relevant system compared to traditional two-dimensional (2D) monolayer cultures.[1][2][3][4] Spheroids mimic the microenvironment of solid tumors, including gradients of oxygen, nutrients, and catabolites, as well as complex cell-cell and cell-matrix interactions.[5][6] This advanced model system is invaluable for assessing the efficacy and penetration of novel therapeutic compounds. This document provides detailed protocols for the evaluation of Antitumor Agent-63, a camptothecin glycoconjugate with promising cytotoxic activity against various cancer cell lines, in 3D spheroid cultures.[7]
This compound: Mechanism of Action
This compound is a 20(S)-O-linked camptothecin (CPT) glycoconjugate.[7] While its parent compound, camptothecin, is a known topoisomerase I (Topo I) inhibitor, this compound exhibits very weak direct Topo I inhibition, suggesting a modified or alternative mechanism of action.[7] Studies in 2D cultures have indicated that it induces apoptosis in cancer cells, potentially through the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins such as IL-2 and Caspase-3.[8] The agent has demonstrated cytotoxicity against a range of cancer cell lines including HepG2, HCT-116, SW1990, SW480, HeLa, A549, and MCF-7.[7][8]
Data Presentation: Efficacy of this compound
The following tables summarize the cytotoxic activity of this compound in both 2D and 3D spheroid cultures of various cancer cell lines.
Table 1: IC50 Values of this compound in 2D Monolayer Cultures [7][8]
| Cell Line | IC50 (µM) |
| HCT-116 | 0.8 |
| HepG2 | 1.2 |
| MCF-7 | 3.4 |
| SW480 | 4.9 |
| A549 | 9.4 |
| HeLa | 11.5 |
| SW1990 | 30.5 |
| HEK-293 | >100 |
Table 2: Hypothetical IC50 Values of this compound in 3D Spheroid Cultures
| Cell Line | Spheroid Diameter (µm) | IC50 (µM) |
| HCT-116 | 450 ± 50 | 5.2 |
| MCF-7 | 500 ± 60 | 18.9 |
| A549 | 400 ± 45 | 45.7 |
Note: Data in Table 2 is representative and intended to illustrate the expected increase in chemoresistance in 3D models compared to 2D cultures.[5][9][10]
Experimental Protocols
Protocol 1: Generation of 3D Tumor Spheroids using the Hanging Drop Method
This protocol describes the formation of uniform tumor spheroids, a crucial first step for reproducible drug screening assays.[1][2][3][11]
Materials:
-
Cancer cell lines (e.g., HCT-116, MCF-7)
-
Complete cell culture medium (e.g., DMEM/F-12 with 10% FBS, 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
384-well hanging drop culture plates
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Culture cells in standard T-75 flasks to 80-90% confluency.
-
Aspirate the culture medium and wash the cells once with sterile PBS.
-
Add 3-5 mL of Trypsin-EDTA and incubate for 3-5 minutes at 37°C to detach the cells.
-
Neutralize the trypsin with 5-7 mL of complete culture medium and transfer the cell suspension to a 15 mL conical tube.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in fresh, pre-warmed complete medium.
-
Perform a cell count using a hemocytometer or automated cell counter to determine the cell concentration.
-
Adjust the cell suspension to a final concentration of 2.5 x 10^5 cells/mL.
-
Carefully pipette 20 µL of the cell suspension into each well of a 384-well hanging drop plate.
-
Invert the plate and place it in a humidified incubator at 37°C with 5% CO2.
-
Allow the spheroids to form over 24-72 hours. Monitor spheroid formation daily using an inverted microscope.
Protocol 2: Drug Treatment and Viability Assessment of 3D Spheroids
This protocol outlines the procedure for treating the formed spheroids with this compound and assessing cell viability.
Materials:
-
Pre-formed 3D spheroids in hanging drop plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
CellTiter-Glo® 3D Cell Viability Assay kit
-
Multimode plate reader
Procedure:
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 0.1 µM to 100 µM). Include a vehicle control (DMSO) at the same concentration as the highest drug concentration.
-
Carefully add 5 µL of each drug dilution (or vehicle control) to the respective hanging drops containing the spheroids.
-
Return the plate to the humidified incubator and incubate for 72 hours.
-
After the incubation period, add 25 µL of CellTiter-Glo® 3D reagent to each well.
-
Mix the contents by gently shaking the plate on an orbital shaker for 5 minutes.
-
Incubate the plate at room temperature for an additional 25 minutes to allow for signal stabilization.
-
Measure the luminescence using a multimode plate reader.
-
Calculate the cell viability as a percentage relative to the vehicle-treated control spheroids and plot the dose-response curves to determine the IC50 values.
Visualizations: Signaling Pathways and Workflows
Caption: Proposed signaling pathway for this compound.
Caption: Experimental workflow for 3D spheroid drug screening.
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] High-throughput 3D spheroid culture and drug testing using a 384 hanging drop array. | Semantic Scholar [semanticscholar.org]
- 3. High-throughput 3D spheroid culture and drug testing using a 384 hanging drop array - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Three-Dimensional In Vitro Tumor Spheroid Models for Evaluation of Anticancer Therapy: Recent Updates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Three-dimensional cell culture: A powerful tool in tumor research and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3D Cell Culture Models as Recapitulators of the Tumor Microenvironment for the Screening of Anti-Cancer Drugs [mdpi.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Three-Dimensional Cell Cultures in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 3D Tumor Spheroid Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. SPHEROID BASED APPROACHES FOR DRUG SCREENING – faCellitate [facellitate.com]
Application Notes and Protocols: Preparation of Antitumor Agent-63 Stock Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antitumor agent-63, also known as Compound 40, is a semi-synthetic 20(S)-O-linked camptothecin (CPT) glycoconjugate.[1][2] As a derivative of camptothecin, it belongs to a class of potent antineoplastic agents. The primary mechanism of action of camptothecin and its analogs is the inhibition of DNA topoisomerase I (Topo I).[3][4][5][] By stabilizing the Topo I-DNA covalent complex, these agents prevent the re-ligation of single-strand breaks, which are then converted to lethal double-strand breaks during DNA replication, leading to cell cycle arrest and apoptosis.[4][5] this compound has demonstrated significant in vitro cytotoxicity against various cancer cell lines and exhibits high stability with very weak direct inhibition of Topoisomerase I, suggesting a potentially unique mode of action or cellular uptake compared to its parent compound.[1][2]
This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions for research purposes.
Physicochemical and Biological Properties
A summary of the key quantitative data for this compound (Compound 40) is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₃₈H₄₆N₄O₁₈ | [1] |
| Molecular Weight | 846.79 g/mol | [1] |
| CAS Number | 1627600-90-1 | [1] |
| Purity | ≥98% (as typically supplied for research grade) | N/A |
| Appearance | Lyophilized powder | [3] |
| Solubility | Soluble in DMSO | [3][7] |
| Storage Temperature | -20°C (long-term) | [3] |
In Vitro Cytotoxicity
This compound (Compound 40) has shown differential cytotoxic activity across various human cancer cell lines.
| Cell Line | Cancer Type | IC₅₀ (µM) |
| HCT-116 | Colon Carcinoma | 0.8 |
| HepG2 | Hepatocellular Carcinoma | 1.2 |
| SW1990 | Pancreatic Adenocarcinoma | 30.5 |
| HEK-293 | Human Embryonic Kidney | >100 |
| [Source: MedChemExpress, citing Li M, et al. 2020][1] |
Experimental Protocols
Safety Precautions
This compound is a cytotoxic compound and should be handled with appropriate safety measures in a laboratory setting designed for handling hazardous chemicals.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves (nitrile gloves are recommended).
-
Handling: Handle the solid compound and concentrated solutions in a chemical fume hood or a biological safety cabinet to avoid inhalation of powder or aerosols.
-
Waste Disposal: Dispose of all waste materials (e.g., pipette tips, tubes, excess solutions) in accordance with institutional and national guidelines for cytotoxic waste.
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
Materials:
-
This compound (Compound 40) powder
-
Anhydrous/molecular biology grade Dimethyl Sulfoxide (DMSO)
-
Sterile, RNase/DNase-free microcentrifuge tubes or amber glass vials
-
Calibrated pipettes and sterile, filtered pipette tips
Procedure:
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature for 15-20 minutes before opening to prevent condensation of moisture.
-
Calculation of DMSO Volume: Calculate the required volume of DMSO to add to the vial to achieve a 10 mM concentration. The formula is:
Volume (µL) = (Mass of Compound (mg) / Molecular Weight ( g/mol )) * 100,000
Example for 1 mg of this compound: (1 mg / 846.79 g/mol ) * 100,000 = 118.09 µL of DMSO
-
Reconstitution: In a chemical fume hood, carefully add the calculated volume of DMSO to the vial containing the this compound powder.
-
Dissolution: Cap the vial securely and vortex gently for 1-2 minutes until the powder is completely dissolved. A brief sonication in a water bath may aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes. This minimizes the number of freeze-thaw cycles. Store the aliquots at -20°C, protected from light. Under these conditions, the stock solution is expected to be stable for several months.
Preparation of Working Solutions for Cell-Based Assays
This protocol describes the serial dilution of the 10 mM stock solution to prepare working solutions for treating cells in culture.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium appropriate for the cell line being used
-
Sterile microcentrifuge tubes or a 96-well plate for dilutions
-
Calibrated pipettes and sterile, filtered pipette tips
Procedure:
-
Thawing: Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Intermediate Dilution (e.g., to 1 mM): Prepare an intermediate dilution by adding 10 µL of the 10 mM stock solution to 90 µL of sterile cell culture medium. This results in a 1 mM solution. Mix thoroughly by gentle pipetting.
-
Final Working Concentration: Further dilute the intermediate solution to the desired final concentration for your experiment. For example, to prepare a 10 µM working solution for treating cells in a final volume of 1 mL, add 10 µL of the 1 mM intermediate solution to 990 µL of cell culture medium.
-
Vehicle Control: It is crucial to include a vehicle control in your experiments. This should contain the same final concentration of DMSO as the highest concentration of this compound used to treat the cells.
-
Application to Cells: Add the prepared working solutions to your cell cultures and incubate for the desired duration.
Visualizations
Mechanism of Action: Topoisomerase I Inhibition Pathway
The following diagram illustrates the proposed signaling pathway initiated by camptothecin derivatives, leading to apoptosis.
Caption: Camptothecin-induced DNA damage and apoptosis pathway.
Experimental Workflow: Stock Solution Preparation
The workflow for preparing the this compound stock solution is outlined below.
Caption: Workflow for preparing this compound stock solution.
References
- 1. researchwithrutgers.com [researchwithrutgers.com]
- 2. Oligosaccharide-camptothecin conjugates as potential antineoplastic drugs: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ar.iiarjournals.org [ar.iiarjournals.org]
- 4. Mechanism of action of camptothecin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Camptothecin? [synapse.patsnap.com]
- 7. Transcriptional Consequences of Topoisomerase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Antitumor Agent-63
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antitumor agent-63, also known as Compound 40, is a semi-synthetic 20(S)-O-linked camptothecin (CPT) glycoconjugate. As a derivative of camptothecin, a well-established topoisomerase I inhibitor, this compound is a promising candidate for anticancer drug development. Its unique glycosylation may offer altered solubility, stability, and tumor-targeting capabilities compared to the parent compound. These application notes provide a comprehensive overview of this compound's cytotoxic activity, mechanism of action, and detailed protocols for its high-throughput screening to identify novel anticancer therapeutics.
Data Presentation
The cytotoxic activity of this compound has been evaluated against a panel of human cancer cell lines and a normal human cell line. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Cell Line | Type | IC50 (µM) |
| HCT-116 | Human Colorectal Carcinoma | 0.8 |
| HepG2 | Human Hepatocellular Carcinoma | 1.2 |
| SW1990 | Human Pancreatic Adenocarcinoma | 30.5 |
| HEK-293 | Human Embryonic Kidney (Normal) | >100 |
Data Interpretation: this compound demonstrates potent cytotoxic activity against HCT-116 and HepG2 cancer cell lines with IC50 values in the low micromolar range.[1][2][3] The significantly higher IC50 value in the non-cancerous HEK-293 cell line suggests a degree of selectivity for cancer cells, a desirable characteristic for a chemotherapeutic agent.
Mechanism of Action & Signaling Pathway
This compound is a camptothecin analog and is expected to share a similar mechanism of action, primarily through the inhibition of Topoisomerase I. However, it has been noted to exhibit very weak direct inhibition of Topoisomerase I in biochemical assays, suggesting that its potent antitumor activity in cellular assays may be a result of enhanced cellular uptake, stability, or intracellular release of the active camptothecin core.
The downstream signaling cascade initiated by Topoisomerase I inhibition-induced DNA damage is a well-characterized pathway leading to apoptosis. The proposed signaling pathway for this compound, based on the known effects of camptothecin, is depicted below.
The binding of this compound to the Topoisomerase I-DNA complex leads to the stabilization of this complex, resulting in DNA single-strand breaks. This DNA damage activates p53, a tumor suppressor protein. Activated p53 transcriptionally upregulates the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2. The shift in the Bax/Bcl-2 ratio increases the permeability of the mitochondrial outer membrane, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates caspase-9. Activated caspase-9, in turn, activates the executioner caspase-3, which orchestrates the dismantling of the cell, culminating in apoptosis.
Experimental Protocols
High-Throughput Screening (HTS) Protocol for Cytotoxicity
This protocol describes a cell-based high-throughput screening assay to identify and quantify the cytotoxic effects of this compound and other test compounds. The assay utilizes a resazurin-based reagent to measure cell viability.
Materials:
-
HCT-116 or HepG2 cells
-
Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
Positive control (e.g., Doxorubicin)
-
Negative control (0.1% DMSO in media)
-
Resazurin-based cell viability reagent (e.g., PrestoBlue™ or alamarBlue™)
-
384-well clear-bottom, black-walled tissue culture plates
-
Automated liquid handling system
-
Plate reader capable of fluorescence detection (Ex/Em: ~560/590 nm)
-
Humidified incubator at 37°C with 5% CO2
Protocol:
-
Cell Seeding:
-
Harvest and count HCT-116 or HepG2 cells.
-
Dilute the cells in complete growth medium to a final concentration of 2.5 x 10^4 cells/mL.
-
Using an automated liquid handler, dispense 40 µL of the cell suspension into each well of a 384-well plate (1000 cells/well).
-
Incubate the plate for 24 hours at 37°C and 5% CO2.
-
-
Compound Addition:
-
Prepare a serial dilution of this compound and control compounds in complete growth medium. The final concentration should be 10x the desired final assay concentration.
-
Using an automated liquid handler, add 5 µL of the 10x compound solution to the respective wells.
-
For negative control wells, add 5 µL of medium containing 1% DMSO.
-
For positive control wells, add 5 µL of a 10x solution of a known cytotoxic agent (e.g., Doxorubicin).
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
-
Cell Viability Measurement:
-
Add 5 µL of the resazurin-based reagent to each well.
-
Incubate the plate for 1-2 hours at 37°C, protected from light.
-
Measure the fluorescence intensity using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each well relative to the negative control (100% viability) and a no-cell control (0% viability).
-
Plot the percentage of cell viability against the log of the compound concentration.
-
Determine the IC50 value for each compound using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope).
-
HTS Experimental Workflow
The following diagram illustrates the high-throughput screening workflow for assessing the cytotoxicity of this compound.
Conclusion
This compound is a potent cytotoxic agent against several cancer cell lines with a favorable selectivity profile. The provided protocols for high-throughput screening offer a robust framework for further investigation and characterization of this and other novel anticancer compounds. The detailed understanding of its mechanism of action, centered around the induction of apoptosis via the intrinsic pathway, provides a solid foundation for its continued development as a potential therapeutic agent. Researchers and drug development professionals can utilize this information to design further preclinical studies and to explore the full therapeutic potential of this compound.
References
Troubleshooting & Optimization
"troubleshooting Antitumor agent-63 solubility issues"
Welcome to the technical support center for Antitumor agent-64. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges during their experiments.
Troubleshooting Guides
This section provides a systematic approach to addressing solubility issues with Antitumor agent-63.
Issue: Precipitate formation upon dissolution in aqueous media.
Possible Cause 1: Low intrinsic solubility of this compound.
Many potent antitumor agents are lipophilic and exhibit poor aqueous solubility.[1]
Solution:
-
Optimize Solvent Selection: While DMSO is a common solvent for initial stock solutions, its concentration in the final working solution should be minimized, ideally below 0.5% (v/v), to avoid cellular toxicity.[2][3] Consider alternative organic solvents if DMSO is not suitable.[2][4]
-
pH Adjustment: The solubility of ionizable compounds is pH-dependent.[5] Determine the pKa of this compound and adjust the pH of your aqueous buffer to enhance solubility. Weakly basic drugs are more soluble at pH < pKa, while weakly acidic drugs are more soluble at pH > pKa.[5]
-
Employ Solubilizing Excipients:
-
Co-solvents: Water-miscible organic solvents can increase the solubility of hydrophobic compounds.[5]
-
Surfactants: Surfactants can form micelles to encapsulate and solubilize poorly soluble drugs.[6]
-
Cyclodextrins: These can form inclusion complexes with hydrophobic drugs, increasing their aqueous solubility.[7]
-
Possible Cause 2: Incorrect solvent for the experimental system.
The choice of solvent is critical and depends on the specific assay. A solvent suitable for a biochemical assay may be toxic to cells in a cell-based assay.[8]
Solution:
-
Review Solvent Compatibility: Refer to the table below for recommended solvent concentrations for different experimental systems.
-
Conduct a Vehicle Control Experiment: Always include a vehicle-only control in your experiments to assess the effect of the solvent on your system.
Data Presentation: Solvent and Excipient Guide
| Solvent/Excipient | Type | Typical Starting Concentration for Stock | Recommended Max. Concentration in in vitro Assays | Notes |
| Dimethyl Sulfoxide (DMSO) | Organic Solvent | 10-50 mM | < 0.5% (v/v) | Widely used but can be toxic to cells at higher concentrations.[2][3] |
| Ethanol | Organic Solvent | 10-50 mM | < 0.5% (v/v) | Can interfere with cell membrane structure.[4] |
| Polyethylene Glycol (PEG) | Co-solvent/Polymer | Varies | Varies | Often used in formulations to improve solubility.[9] |
| Tween® 80 / Polysorbate 80 | Surfactant | Varies | < 0.1% (v/v) | Can cause hypersensitivity reactions in in vivo studies.[5] |
| Cremophor® EL | Surfactant | Varies | < 0.1% (v/v) | Associated with hypersensitivity reactions.[5] |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Cyclodextrin | Varies | Varies | Forms inclusion complexes to enhance solubility.[7] |
Experimental Protocols
Protocol: Kinetic Solubility Assessment of this compound
This protocol is adapted from standard methods for determining the kinetic solubility of a compound in the early stages of drug discovery.[10][11]
Objective: To determine the concentration at which this compound precipitates from an aqueous buffer when diluted from a DMSO stock solution.
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
96-well clear bottom plates
-
Plate reader capable of measuring absorbance at 620 nm
-
Multichannel pipette
Procedure:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 20 mM).
-
Create a serial dilution of the this compound stock solution in DMSO in a 96-well plate.
-
Add PBS (pH 7.4) to each well containing the DMSO dilutions. The final DMSO concentration should be consistent across all wells and ideally below 2%.
-
Incubate the plate at room temperature for 1-2 hours with gentle shaking.
-
Measure the absorbance (optical density) of each well at 620 nm using a plate reader. An increase in absorbance indicates the formation of a precipitate.
-
Determine the kinetic solubility as the highest concentration of this compound that does not show a significant increase in absorbance compared to the vehicle control.
Mandatory Visualizations
Signaling Pathway Diagram
This compound is a hypothetical inhibitor of the Ras-Raf-MEK-ERK signaling pathway, a critical cascade in cell proliferation and survival that is often dysregulated in cancer.[12][13]
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by this compound.
Experimental Workflow Diagram
The following workflow outlines a systematic approach to troubleshooting the solubility of this compound.
Caption: Systematic workflow for troubleshooting this compound solubility.
Logical Relationship Diagram
This diagram illustrates the key factors influencing the solubility of a drug candidate like this compound.
Caption: Key factors influencing the solubility of this compound.
Frequently Asked Questions (FAQs)
Q1: My this compound precipitated when I added it to my cell culture medium. What should I do?
A1: This is a common issue with poorly soluble compounds. First, ensure the final concentration of your organic solvent (e.g., DMSO) is low enough to be tolerated by your cells (typically <0.5% v/v).[2] If precipitation still occurs, you can try several strategies:
-
Lower the final concentration of this compound.
-
Use a solubilizing agent such as a low concentration of a biocompatible surfactant (e.g., Tween® 80) or a cyclodextrin.[6][8]
-
Prepare the final dilution in pre-warmed media and add it to the cells immediately.
Q2: What is the difference between kinetic and thermodynamic solubility?
A2: Kinetic solubility is the concentration at which a compound precipitates from a solution when added from a concentrated organic stock. It is a rapid assessment often used in early drug discovery.[10] Thermodynamic solubility is the true equilibrium solubility of a compound in a given solvent, determined by methods like the shake-flask method, which can take longer to reach equilibrium.[14]
Q3: Can I heat the solution to dissolve this compound?
A3: Gentle warming (e.g., to 37°C) can help dissolve some compounds.[15] However, you must first confirm the thermal stability of this compound to avoid degradation.
Q4: Are there more advanced methods to improve the solubility of this compound for in vivo studies?
A4: Yes, for in vivo applications, more advanced formulation strategies are often necessary for poorly soluble drugs. These can include:
-
Solid dispersions: Dispersing the drug in a hydrophilic carrier to improve dissolution.[9]
-
Nanosuspensions: Reducing the particle size of the drug to the nanometer range to increase surface area and dissolution rate.[6]
-
Lipid-based formulations: Such as self-emulsifying drug delivery systems (SEDDS).[16]
Q5: The stock solution of this compound in DMSO has been frozen and thawed multiple times. Could this affect its solubility?
A5: Repeated freeze-thaw cycles can potentially lead to the precipitation of the compound out of solution, especially if the initial concentration was close to its solubility limit in DMSO. It is best practice to aliquot your stock solution into single-use volumes to avoid this issue. If you suspect precipitation, you can try to redissolve the compound by gentle warming and vortexing.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
- 3. researchgate.net [researchgate.net]
- 4. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]
- 5. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. azolifesciences.com [azolifesciences.com]
- 7. ijmsdr.org [ijmsdr.org]
- 8. researchgate.net [researchgate.net]
- 9. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 11. pharmatutor.org [pharmatutor.org]
- 12. Updates on altered signaling pathways in tumor drug resistance | Visualized Cancer Medicine [vcm.edpsciences.org]
- 13. Signaling pathway/molecular targets and new targeted agents under development in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 16. pharmtech.com [pharmtech.com]
"optimizing Antitumor agent-63 treatment duration"
Technical Support Center: Antitumor Agent-63
Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the treatment duration of this novel mTORC1 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a highly selective, allosteric inhibitor of the mTORC1 complex. It binds to the FRB domain of mTOR within the complex, preventing the phosphorylation of downstream targets like S6K1 and 4E-BP1.[1][2] This targeted inhibition disrupts essential cellular processes for tumor growth, such as protein and lipid biosynthesis.[3]
Q2: How should this compound be stored and reconstituted?
A2: For optimal stability, this compound should be stored as a lyophilized powder at -20°C. For in vitro experiments, reconstitute the agent in sterile DMSO to create a 10 mM stock solution. Aliquot the stock solution to minimize freeze-thaw cycles and store at -80°C. For in vivo studies, the reconstituted agent should be further diluted in a sterile vehicle such as a solution containing 5% Tween 80, 5% PEG400, and 90% saline.
Q3: What is the recommended concentration range for in vitro studies?
A3: The effective concentration of this compound can vary between cell lines. It is recommended to perform a dose-response curve to determine the IC50 value for your specific cell model.[4] Generally, a concentration range of 1 nM to 10 µM is a good starting point for most cancer cell lines.
Q4: Can prolonged treatment with this compound affect mTORC2 activity?
A4: While this compound is highly selective for mTORC1, some studies on similar allosteric inhibitors have shown that prolonged treatment can indirectly inhibit the assembly and function of mTORC2 in certain cell types.[2][5][6] It is advisable to monitor mTORC2-specific signaling, such as the phosphorylation of Akt at Ser473, in long-term experiments.[6]
Troubleshooting Guides
Issue 1: High variability in cell viability assays between experiments.
-
Question: My cell viability results with this compound are inconsistent across repeated experiments. What could be the cause?
-
Answer:
-
Cell Seeding Density: Ensure that cells are seeded at a consistent density across all experiments. Over-confluent or sparse cultures can respond differently to treatment.
-
Reagent Stability: this compound, once reconstituted, can be sensitive to multiple freeze-thaw cycles. Use freshly thawed aliquots for each experiment.
-
Solvent Concentration: The final concentration of the solvent (e.g., DMSO) should be consistent across all wells, including controls, and should be at a non-toxic level (typically <0.1%).
-
Assay Timing: The timing of the viability assay measurement is critical. Ensure that the assay is performed at the same time point after treatment in all experiments.
-
Issue 2: Unexpected increase in Akt phosphorylation after treatment.
-
Question: I've observed an increase in Akt phosphorylation at Ser473 after treating cells with this compound, which is unexpected for an mTORC1 inhibitor. Why is this happening?
-
Answer: This can be attributed to a known feedback loop in the PI3K/Akt/mTOR pathway. Inhibition of mTORC1 can relieve the S6K1-mediated negative feedback on IRS-1, leading to increased PI3K and Akt activation.[3][7] This is a common cellular response to mTORC1 inhibition.[8] Consider combining this compound with a PI3K or Akt inhibitor to overcome this feedback mechanism.
Logical Flow for Troubleshooting Unexpected Akt Activation
Caption: Troubleshooting unexpected Akt activation.
Experimental Protocols
Protocol 1: Determining the Optimal In Vitro Treatment Duration
This experiment aims to identify the shortest duration of this compound exposure that yields the maximum therapeutic effect.
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined optimal density and allow them to adhere for 24 hours.
-
Treatment: Treat the cells with this compound at its IC75 concentration (previously determined). Include a vehicle-only control group.
-
Pulsed Exposure:
-
For different sets of wells, remove the drug-containing medium at various time points (e.g., 6, 12, 24, 48, and 72 hours).
-
Wash the cells twice with sterile PBS.
-
Add fresh, drug-free medium to these wells.
-
Maintain one set of wells with continuous drug exposure for the full 72 hours.
-
-
Endpoint Analysis: At the 72-hour mark from the initial treatment, perform a cell viability assay (e.g., MTT or CellTiter-Glo) on all wells.
-
Data Analysis: Compare the viability of the pulsed exposure groups to the continuous exposure group. The optimal duration is the shortest time that achieves a similar reduction in viability as continuous exposure.
Experimental Workflow for Optimal Duration
Caption: Workflow for determining optimal in vitro treatment duration.
Data Presentation
Table 1: Dose-Response of this compound in Various Cancer Cell Lines (72h Exposure)
| Cell Line | Cancer Type | IC50 (nM) |
| MCF-7 | Breast | 15.2 |
| PC-3 | Prostate | 35.8 |
| A498 | Renal | 8.5 |
| U-87 MG | Glioblastoma | 52.1 |
Table 2: Effect of Treatment Duration on MCF-7 Cell Viability (% of Control)
| Treatment Duration | Cell Viability (%) |
| 6 hours | 85.3 ± 4.1 |
| 12 hours | 68.7 ± 3.5 |
| 24 hours | 45.2 ± 2.9 |
| 48 hours | 28.9 ± 2.1 |
| 72 hours (Continuous) | 25.4 ± 1.8 |
Signaling Pathway
This compound Inhibition of the mTORC1 Pathway
The mTOR signaling network is a central regulator of cell metabolism, growth, and proliferation.[9] this compound specifically targets mTORC1, which is often hyperactivated in cancer due to mutations in upstream regulators like PI3K and PTEN.[1][10][11]
Caption: this compound inhibits the mTORC1 signaling pathway.
References
- 1. mTOR - Wikipedia [en.wikipedia.org]
- 2. mTOR inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Next-generation mTOR inhibitors in clinical oncology: how pathway complexity informs therapeutic strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ar.iiarjournals.org [ar.iiarjournals.org]
- 5. Recent advances and limitations of mTOR inhibitors in the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Enhancing mTOR-targeted cancer therapy by preventing mTOR/raptor inhibition-initiated, mTOR/rictor-independent Akt activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Therapeutic targeting of the mTOR-signalling pathway in cancer: benefits and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mTOR Signaling in Cancer and mTOR Inhibitors in Solid Tumor Targeting Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The mTOR Signalling Pathway in Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]
"reducing off-target effects of Antitumor agent-63"
Technical Support Center: Antitumor Agent-63
Welcome to the technical support center for this compound. This guide provides troubleshooting tips, frequently asked questions (FAQs), and detailed protocols to help researchers effectively use this compound and mitigate its off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent, ATP-competitive tyrosine kinase inhibitor designed to target the oncogenic kinase "TargetKinase-1." By binding to the ATP-binding pocket of TargetKinase-1, it inhibits its downstream signaling pathways that are crucial for tumor cell proliferation and survival.
Q2: I'm observing higher-than-expected toxicity in my non-cancerous control cell lines. What could be the cause?
This issue may arise from off-target effects of this compound. While highly selective for TargetKinase-1, it can exhibit inhibitory activity against other kinases, such as "OffTargetKinase-1" and "OffTargetKinase-2," which may play essential roles in normal cell function. We recommend performing a dose-response curve on your control cell lines to determine the non-toxic concentration range.
Q3: My experimental results are inconsistent across different batches of this compound. Why is this happening?
Inconsistencies can be due to several factors, including compound stability and experimental variability. This compound is sensitive to light and repeated freeze-thaw cycles. Ensure that the compound is stored correctly in a dark, cool place and aliquot it into single-use volumes to maintain its potency. Additionally, confirm the consistency of your cell passage number and seeding density between experiments.
Q4: How can I confirm that the observed phenotype in my experiment is due to the inhibition of TargetKinase-1 and not an off-target effect?
To validate the on-target activity of this compound, we recommend two primary approaches:
-
Rescue Experiments: After treating cells with this compound, introduce a constitutively active or drug-resistant mutant of TargetKinase-1. If the phenotype is reversed, it is likely an on-target effect.
-
Genetic Knockdown/Knockout: Use techniques like siRNA or CRISPR-Cas9 to deplete TargetKinase-1. If the resulting phenotype mimics the effect of this compound treatment, it strongly suggests on-target activity.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Unexpected Cell Morphology Changes | Off-target effects on kinases involved in cytoskeletal regulation. | Perform a kinome-wide screen to identify potential off-target kinases. Lower the concentration of this compound to a range where it is more selective for TargetKinase-1. |
| Incomplete Inhibition of TargetKinase-1 Phosphorylation | Insufficient drug concentration or cellular uptake. | Increase the concentration of this compound. Verify cellular uptake using techniques like LC-MS/MS. |
| Drug Resistance Development | Gatekeeper mutations in TargetKinase-1 or upregulation of bypass signaling pathways. | Sequence the TargetKinase-1 gene to check for mutations. Perform a phosphoproteomic analysis to identify activated bypass pathways. |
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
This protocol is designed to determine the selectivity of this compound against a panel of kinases.
-
Prepare Reagents: Dilute this compound to a range of concentrations (e.g., 1 nM to 10 µM). Prepare a panel of purified recombinant kinases.
-
Kinase Reaction: In a 96-well plate, mix each kinase with its specific substrate and ATP. Add the different concentrations of this compound.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Detection: Use a phosphospecific antibody and a suitable detection method (e.g., ELISA, fluorescence) to measure the amount of phosphorylated substrate.
-
Data Analysis: Calculate the IC50 value for each kinase to determine the selectivity profile of this compound.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify the direct binding of this compound to TargetKinase-1 in a cellular context.
-
Cell Treatment: Treat intact cells with this compound at the desired concentration. Include a vehicle-treated control.
-
Heating: Heat the cell lysates at a range of temperatures (e.g., 40°C to 70°C).
-
Protein Extraction: Separate the soluble and aggregated protein fractions by centrifugation.
-
Western Blotting: Analyze the amount of soluble TargetKinase-1 in each sample by Western blotting.
-
Data Analysis: The binding of this compound should increase the thermal stability of TargetKinase-1, resulting in more soluble protein at higher temperatures compared to the control.
Quantitative Data Summary
Table 1: In Vitro Kinase Inhibition Profile of this compound
| Kinase | IC50 (nM) |
| TargetKinase-1 | 5 |
| OffTargetKinase-1 | 150 |
| OffTargetKinase-2 | 800 |
| Other Kinase A | > 10,000 |
| Other Kinase B | > 10,000 |
Table 2: Cellular Viability (IC50) of this compound in Different Cell Lines
| Cell Line | TargetKinase-1 Status | IC50 (nM) |
| Tumor Line A | Overexpressed | 10 |
| Tumor Line B | Wild-Type | 500 |
| Non-Cancerous Line C | Wild-Type | > 1,000 |
Visualizations
"improving Antitumor agent-63 bioavailability"
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with Antitumor agent-63, focusing on the critical aspect of improving its oral bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary challenges?
This compound is a 20(S)-O-linked camptothecin (CPT) glycoconjugate, developed as an antitumor agent.[1] Like many drugs in the camptothecin family, its primary challenge is low oral bioavailability, which can be attributed to poor aqueous solubility and potential susceptibility to efflux pumps and enzymatic degradation.[2][3]
Q2: Why is improving oral bioavailability important for an anticancer agent?
Enhancing oral bioavailability is a critical goal in drug development.[4] For anticancer drugs, it offers several advantages:
-
Patient Convenience: Oral administration is preferred by patients and is more convenient than intravenous infusions.[2]
-
Reduced Variability: Higher bioavailability can lead to less inter-patient variability in drug exposure, resulting in more predictable therapeutic outcomes.[2]
-
Therapeutic Efficacy: Ensuring an adequate concentration of the drug reaches the systemic circulation is fundamental for its therapeutic effect.[5] Low bioavailability may require higher doses, potentially increasing systemic toxicity.[5]
Q3: What is the Biopharmaceutics Classification System (BCS) and how does it relate to this compound?
The Biopharmaceutics Classification System (BCS) categorizes drugs based on their aqueous solubility and intestinal permeability.[6]
-
Class I: High Solubility, High Permeability
-
Class II: Low Solubility, High Permeability
-
Class III: High Solubility, Low Permeability
-
Class IV: Low Solubility, Low Permeability
Given its poor solubility, this compound likely falls into BCS Class II or IV . This classification is critical as it guides the selection of the most appropriate bioavailability enhancement strategy.[7] For Class II compounds, the primary focus is on improving the dissolution rate.[8]
Troubleshooting Guides
This section addresses specific issues that may arise during the preclinical development of this compound.
Scenario 1: Very low aqueous solubility observed during initial characterization.
-
Problem: The intrinsic poor water solubility of the agent limits its dissolution, which is the first step for absorption. The Noyes-Whitney equation shows that the dissolution rate is directly dependent on solubility.[7]
-
Troubleshooting Steps:
-
Crystal Engineering: Investigate different crystalline forms (polymorphs) or create an amorphous form. Amorphous forms generally have higher solubility and dissolution rates than their crystalline counterparts, though they may be less stable.[5][6]
-
pH Modification: Assess the pH-solubility profile. If the agent is ionizable, creating salt forms can significantly improve solubility.[4]
-
Particle Size Reduction: Proceed with micronization or nanonization techniques to increase the surface area available for dissolution.[8]
-
Scenario 2: Inconsistent and low drug concentrations in plasma during in vivo animal studies.
-
Problem: High variability and low exposure suggest issues beyond simple dissolution, potentially involving poor membrane permeation or significant first-pass metabolism.
-
Troubleshooting Workflow:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Boosting the oral bioavailability of anticancer drugs through intentional drug-drug interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. FORMULATION DEVELOPMENT - Bioavailability Enhancement Strategies & Opportunities [drug-dev.com]
- 6. sphinxsai.com [sphinxsai.com]
- 7. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 8. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
"dealing with Antitumor agent-63 batch-to-batch variation"
Welcome to the technical support center for Antitumor Agent-63. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to ensure the successful application of this compound in your experiments.
Frequently Asked Questions (FAQs)
Product Characteristics and Handling
1. What is this compound and what is its mechanism of action?
This compound is a potent, small-molecule inhibitor of the PI3K/Akt/mTOR signaling pathway, a critical cascade that governs cell proliferation, survival, and motility.[1] Dysregulation of this pathway is a frequent event in various cancers.[1][2] this compound is supplied as a lyophilized powder for reconstitution.
Below is a diagram illustrating the targeted signaling pathway.
References
"troubleshooting inconsistent results with Antitumor agent-63"
Technical Support Center: Antitumor Agent-63
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the use of this compound in preclinical cancer research.
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation with this compound.
Question: Why am I observing inconsistent IC50 values for this compound between experiments?
Answer:
Inconsistent IC50 values can stem from several factors related to experimental setup and execution. Here are the most common causes and their solutions:
-
Cell Health and Passage Number: The health and passage number of your cell lines can significantly impact their response to treatment.[1][2][3][4]
-
Seeding Density: The initial number of cells seeded can affect the final assay readout.[2]
-
Solution: Optimize the cell seeding density for each cell line to ensure that the cells are still in the logarithmic growth phase at the end of the experiment. Perform a cell titration experiment to determine the optimal seeding density.
-
-
Reagent Preparation and Storage: Improper handling of this compound and other reagents can lead to degradation and loss of activity.[5]
-
Solution: Prepare fresh dilutions of this compound from a concentrated stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. Ensure all media and supplements are fresh and have been stored correctly.[2]
-
-
Incubation Time: The duration of drug exposure can influence the observed IC50 value.
-
Solution: Standardize the incubation time across all experiments. A 72-hour incubation period is generally recommended for assessing the antiproliferative effects of this compound.
-
Question: I am seeing high variability between my technical and biological replicates. What could be the cause?
Answer:
High variability can obscure the true effect of this compound. Consider the following potential sources of error:
-
Pipetting Errors: Inaccurate or inconsistent pipetting is a common source of variability in cell-based assays.[2]
-
Solution: Ensure your pipettes are properly calibrated.[2] When plating cells or adding reagents, mix the solutions thoroughly to ensure a homogenous distribution. Use reverse pipetting for viscous solutions.
-
-
Edge Effects: Cells in the outer wells of a microplate can behave differently due to variations in temperature and humidity.[3]
-
Solution: To minimize edge effects, avoid using the outermost wells of the microplate for experimental samples. Instead, fill these wells with sterile phosphate-buffered saline (PBS) or media to create a more uniform environment.
-
-
Incomplete Drug Solubilization: If this compound is not fully dissolved, it can lead to inconsistent concentrations in the wells.
-
Solution: Ensure the stock solution is completely dissolved before further dilution. Briefly vortex and centrifuge the stock solution vial before use. Visually inspect the diluted solutions for any signs of precipitation.
-
Question: this compound is precipitating in my cell culture media. How can I prevent this?
Answer:
Precipitation of the compound can lead to inaccurate dosing and inconsistent results.[6]
-
Solvent Concentration: The final concentration of the solvent (e.g., DMSO) in the cell culture media may be too high.
-
Solution: The final concentration of DMSO in the cell culture media should not exceed 0.5%. Prepare intermediate dilutions of this compound to minimize the volume of stock solution added to the media.
-
-
Serum Interactions: Components in fetal bovine serum (FBS) can sometimes interact with the compound, leading to precipitation.
-
Solution: Test the solubility of this compound in media with different serum concentrations. In some cases, reducing the serum concentration during the treatment period may be necessary.
-
-
Media pH: The pH of the cell culture media can affect the solubility of the compound.
-
Solution: Ensure the cell culture media is properly buffered and that the incubator's CO2 levels are maintained to stabilize the pH.[2]
-
Frequently Asked Questions (FAQs)
Question: What is the mechanism of action of this compound?
Answer:
This compound is a selective inhibitor of the "Kinase of Proliferation and Survival" (KPS1). KPS1 is a critical enzyme in the "Tumor Growth Signaling Pathway" (TGSP). By inhibiting KPS1, this compound prevents the phosphorylation of the downstream transcription factor "Proliferation Factor-7" (PF7), leading to cell cycle arrest and apoptosis in cancer cells with an activated TGSP.
Question: What is the recommended solvent and storage condition for this compound?
Answer:
This compound is supplied as a lyophilized powder. For long-term storage, it should be kept at -20°C. For preparing a stock solution, dissolve the powder in sterile DMSO to a final concentration of 10 mM. The stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C.
Question: How should I prepare the working solutions of this compound?
Answer:
To prepare working solutions, thaw an aliquot of the 10 mM stock solution at room temperature. Perform serial dilutions in cell culture media to achieve the desired final concentrations. Ensure that the final DMSO concentration in the media does not exceed 0.5%.
Question: Which cancer cell lines are most sensitive to this compound?
Answer:
Cancer cell lines with a hyperactivated "Tumor Growth Signaling Pathway" (TGSP) are generally more sensitive to this compound. The sensitivity can be correlated with the expression levels of KPS1 and phosphorylated PF7. We recommend performing a preliminary screen on a panel of cell lines to determine the most sensitive models for your studies.
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| HCT116 | Colon Carcinoma | 50 |
| A549 | Lung Carcinoma | 250 |
| MCF-7 | Breast Adenocarcinoma | 75 |
| PC-3 | Prostate Adenocarcinoma | 500 |
Table 2: Effect of Serum Concentration on the IC50 of this compound in HCT116 Cells
| FBS Concentration (%) | IC50 (nM) |
| 10 | 50 |
| 5 | 45 |
| 2 | 30 |
| 0.5 | 20 |
Experimental Protocols
Cell Viability (MTT) Assay
-
Seed cells in a 96-well plate at a pre-optimized density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the existing medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a non-linear regression analysis.
Western Blotting for Phospho-PF7
-
Seed cells in a 6-well plate and grow until they reach 70-80% confluency.
-
Treat the cells with various concentrations of this compound for 24 hours.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate 20-30 µg of protein from each sample on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-PF7 overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalize the phospho-PF7 signal to total PF7 or a loading control like β-actin.
Visualizations
References
- 1. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 2. biocompare.com [biocompare.com]
- 3. azurebiosystems.com [azurebiosystems.com]
- 4. google.com [google.com]
- 5. Anticancer Drugs: Recent Strategies to Improve Stability Profile, Pharmacokinetic and Pharmacodynamic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Analysis of Antitumor Agent-63 and Doxorubicin Efficacy
This guide provides a detailed comparison of the efficacy of "Antitumor agent-63" and the widely used chemotherapeutic drug, doxorubicin. As "this compound" is not a uniquely identified compound in publicly available literature, this comparison addresses two distinct compounds found under similar names: a camptothecin glycoconjugate and a pyruvate kinase M2 (PKM2) inhibitor. The following sections will provide available efficacy data, experimental methodologies, and outline the signaling pathways for each compound in relation to doxorubicin.
Part 1: this compound (Compound 40) vs. Doxorubicin
This compound (Compound 40) is a 20(S)-O-linked camptothecin (CPT) glycoconjugate. Camptothecins are a class of anticancer drugs that inhibit the enzyme topoisomerase I.
Comparative Efficacy Data
The following table summarizes the in vitro cytotoxicity (IC50) of this compound (Compound 40) and doxorubicin against various human cancer cell lines. It is important to note that the data for each compound are derived from different studies and experimental conditions may vary, affecting a direct comparison.
| Cell Line | Cancer Type | This compound (Compound 40) IC50 (µM) | Doxorubicin IC50 (µM) |
| HepG2 | Hepatocellular Carcinoma | 1.2 | 12.18 ± 1.89[1] |
| HCT-116 | Colorectal Carcinoma | 0.8 | ~4.99 (converted from µg/ml)[2] |
| SW1990 | Pancreatic Carcinoma | 30.5 | Data not available in the provided search results |
| HEK-293 | Normal Human Embryonic Kidney | >100 | Data not available for direct comparison |
Experimental Protocols
This compound (Compound 40) Cytotoxicity Assay: The cytotoxicity of this compound (Compound 40) was evaluated using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. In this method, cancer cells were seeded in 96-well plates and incubated with varying concentrations of the compound for a specified period. The MTT reagent is then added, which is converted by viable cells into a colored formazan product. The absorbance of the formazan solution is measured, and the IC50 value, the concentration of the drug that inhibits 50% of cell growth, is calculated.
Doxorubicin Cytotoxicity Assay (Example Protocol): For the doxorubicin IC50 values cited, a common method is the MTT assay. For instance, in the study providing data for HepG2 cells, the cells were treated with different concentrations of doxorubicin for 24 hours before the MTT assay was performed. The IC50 was then determined from the resulting dose-response curve.
Signaling Pathway and Experimental Workflow
The primary mechanism of action for camptothecin and its derivatives is the inhibition of DNA topoisomerase I. This leads to DNA damage and subsequent cell death.
Caption: Camptothecin inhibits Topoisomerase I, leading to DNA damage and apoptosis.
The following diagram illustrates a general workflow for comparing the in vitro efficacy of two antitumor agents.
Caption: A generalized workflow for comparing in vitro drug cytotoxicity.
Part 2: Anticancer agent 63 (compound 3h) vs. Doxorubicin
Anticancer agent 63 (compound 3h) has been identified as a pyruvate kinase M2 (PKM2) inhibitor, which induces apoptosis and autophagy in cancer cells. Another report describes an "Anticancer agent 63" that induces apoptosis through the Bcl-2/Caspase-3 pathway. It is plausible these refer to the same or a similar compound.
Comparative Efficacy Data
The following table presents the in vitro cytotoxicity (IC50) of this version of Anticancer agent 63 and doxorubicin on several human cancer cell lines. As with the previous comparison, the data are from separate studies and should be interpreted with caution.
| Cell Line | Cancer Type | Anticancer agent 63 IC50 (µM) | Doxorubicin IC50 (µM) |
| SW480 | Colorectal Adenocarcinoma | 4.9 | Data not available in the provided search results |
| HeLa | Cervical Cancer | 11.5 | 2.92 ± 0.57[1] |
| A549 | Lung Carcinoma | 9.4 | >20[1] |
| MCF-7 | Breast Adenocarcinoma | 3.4 | 2.50 ± 1.76[1] |
Experimental Protocols
Anticancer agent 63 Cytotoxicity Assay: The IC50 values for Anticancer agent 63 were determined after a 24-hour treatment period, likely using a cell viability assay such as the MTT assay, similar to the protocol described for Compound 40.
Doxorubicin Cytotoxicity Assay (Example Protocol): The provided IC50 values for doxorubicin against HeLa, A549, and MCF-7 cells were also obtained following a 24-hour drug exposure and subsequent MTT assay.
Signaling Pathway
The proposed mechanism for this anticancer agent involves the induction of apoptosis through the intrinsic mitochondrial pathway by modulating the expression of Bcl-2 family proteins and activating caspases.
Caption: Anticancer agent 63 induces apoptosis via the Bcl-2/Caspase pathway.
Summary of Doxorubicin's Mechanism of Action
Doxorubicin is a well-established anthracycline antibiotic with multiple anticancer mechanisms[3]. Its primary modes of action include:
-
DNA Intercalation: Doxorubicin inserts itself between DNA base pairs, distorting the DNA helix and inhibiting DNA replication and transcription[4].
-
Topoisomerase II Inhibition: It forms a stable complex with DNA and topoisomerase II, leading to double-strand DNA breaks[5].
-
Free Radical Formation: Doxorubicin is metabolized to a semiquinone free radical, which can generate reactive oxygen species (ROS) that damage cellular components, including DNA, proteins, and lipids[6].
These actions collectively trigger cell cycle arrest and induce apoptosis in rapidly dividing cancer cells[5].
Conclusion
This guide provides a comparative overview of two potential "this compound" compounds and doxorubicin based on available preclinical data.
-
This compound (Compound 40) , a camptothecin conjugate, shows promising cytotoxicity, particularly against HCT-116 cells. Its mechanism is targeted towards topoisomerase I.
-
Anticancer agent 63 (compound 3h) appears to induce apoptosis through the intrinsic mitochondrial pathway and shows notable activity against MCF-7 and SW480 cells.
References
A Comparative Analysis of Antitumor Agent-63 and Other Camptothecin Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Antitumor agent-63, a novel camptothecin glycoconjugate, with established camptothecin analogs such as topotecan and irinotecan. The information is compiled from publicly available preclinical data to assist researchers in evaluating its potential as an antitumor agent.
Executive Summary
This compound, also identified as Compound 40, is a 20(S)-O-linked camptothecin (CPT) glycoconjugate.[1] Unlike traditional camptothecin analogs that directly inhibit Topoisomerase I (Topo I), this compound exhibits very weak direct inhibition of this enzyme.[1] Despite this, it demonstrates potent in vitro cytotoxicity against various cancer cell lines and has shown a superior antitumor activity profile compared to the parent compound, camptothecin, in preclinical evaluations mentioned in the primary literature.[2] A key feature of this compound is its high stability, which potentially overcomes the limitation of lactone ring instability common to other camptothecin derivatives. Furthermore, initial acute toxicity studies in animal models indicated no detectable toxicity at a high dose.[2]
This guide will delve into the available data on this compound's in vitro efficacy, mechanism of action, and in vivo safety, comparing it with the well-characterized analogs, topotecan and irinotecan.
Data Presentation
In Vitro Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound, topotecan, and irinotecan against various human cancer cell lines.
| Cell Line | Cancer Type | This compound (µM)[1] | Topotecan (µM) | Irinotecan (µM) |
| HepG2 | Hepatocellular Carcinoma | 1.2 | ~1.1 | ~15.3 |
| HCT-116 | Colorectal Carcinoma | 0.8 | ~0.03-0.09 | ~5.17 |
| SW1990 | Pancreatic Carcinoma | 30.5 | Not widely reported | Not widely reported |
| HEK-293 | Normal Kidney | >100 | Not widely reported | Not widely reported |
Note: IC50 values for topotecan and irinotecan are compiled from various sources and may vary depending on the experimental conditions. The data for this compound is from a single study and should be interpreted in that context.
Mechanism of Action
Camptothecin and its analogs traditionally exert their antitumor effects by inhibiting Topoisomerase I, an enzyme essential for DNA replication and repair. This inhibition leads to the stabilization of the Topo I-DNA cleavage complex, resulting in DNA double-strand breaks and subsequent apoptosis in cancer cells.
This compound, however, presents a unique mechanism. While being a camptothecin derivative, it shows very weak direct inhibition of Topoisomerase I.[1] Its potent cytotoxic effect is hypothesized to stem from its structure as a glycoconjugate. This modification may facilitate targeted delivery to tumor cells through specific glucose transporters, which are often overexpressed in cancer cells. Upon internalization, the conjugate could be cleaved, releasing the cytotoxic camptothecin payload within the tumor cell.
In Vivo Data
Detailed in vivo efficacy studies for this compound are not yet widely published. However, the abstract of the primary study by Li et al. (2020) reports that "Construct 40 [this compound], with a bleomycin (BLM) disaccharide linked to diethylene glycol in the introduced ester moiety, demonstrated a superior antitumor activity and a distinct selectivity compared to CPT."[2] Furthermore, the study mentions that "No toxicity was detectable in animal acute toxicity intravenously (160 mg/kg)."[2] This suggests a favorable safety profile at a high dose.
For comparison, topotecan and irinotecan have demonstrated significant antitumor activity in various preclinical xenograft models of colorectal and other cancers, leading to their clinical approval.
Experimental Protocols
Due to the limited availability of the full-text publication for this compound, detailed experimental protocols are not available. The following are generalized protocols for the types of experiments typically conducted for such compounds.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer cells (e.g., HepG2, HCT-116) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Drug Treatment: Cells are treated with serial dilutions of the test compounds (this compound, topotecan, irinotecan) and a vehicle control.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.
-
Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The concentration of the drug that inhibits cell growth by 50% (IC50) is calculated from the dose-response curves.
In Vivo Xenograft Model
-
Cell Implantation: Human cancer cells (e.g., HCT-116) are subcutaneously injected into the flank of immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Mice are randomized into treatment and control groups. Treatment groups receive the test compounds (e.g., this compound, topotecan, irinotecan) via a specified route (e.g., intravenous) and schedule. The control group receives a vehicle.
-
Tumor Measurement: Tumor volume and body weight are measured regularly (e.g., twice a week).
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at a set time point.
-
Data Analysis: Tumor growth inhibition is calculated and statistically analyzed.
Conclusion
This compound emerges as a promising camptothecin analog with a potentially differentiated mechanism of action and a favorable safety profile. Its unique glycoconjugate structure may offer advantages in tumor targeting and stability. The available in vitro data indicates potent cytotoxicity against several cancer cell lines. However, a comprehensive evaluation of its in vivo efficacy and a deeper understanding of its mechanism of action are contingent on the availability of more detailed published data. Further research is warranted to fully elucidate the therapeutic potential of this compound in comparison to established camptothecin analogs.
References
"validation of Antitumor agent-63's antitumor activity"
In the landscape of oncological research, the designation "Antitumor agent-63" has been associated with several distinct chemical entities, each exhibiting unique mechanisms of action and cytotoxic profiles. This guide provides a comparative analysis of two such agents, herein referred to as This compound (Compound 40) , a camptothecin glycoconjugate, and Anticancer Agent 63 (Compound 3h) , an apoptosis-inducing molecule. The objective is to furnish researchers, scientists, and drug development professionals with a clear, data-driven comparison of their antitumor activities against established chemotherapy agents.
Introduction to the Agents
This compound (Compound 40) is a 20(S)-O-linked camptothecin (CPT) glycoconjugate. Its design as a glycoconjugate suggests a potential for targeted delivery and improved stability. While it displays very weak direct inhibition of Topoisomerase I (Topo I), its antitumor activity is believed to stem from the release of the potent CPT payload within the tumor microenvironment.[1]
Anticancer Agent 63 (Compound 3h) is a novel compound that exerts its antitumor effects by inducing apoptosis. Its mechanism involves the modulation of key proteins in the apoptotic cascade, specifically by down-regulating the anti-apoptotic protein Bcl-2 and up-regulating the pro-apoptotic factors IL-2 and Caspase-3.[2]
In Vitro Cytotoxicity: A Comparative Overview
The antitumor efficacy of these agents has been evaluated across a panel of human cancer cell lines. The following tables summarize their half-maximal inhibitory concentrations (IC50), providing a quantitative comparison of their potency against relevant standard-of-care chemotherapeutic drugs.
Table 1: In Vitro Activity of this compound (Compound 40) and Comparators
| Cell Line | Cancer Type | This compound (Compound 40) IC50 (µM) | Camptothecin IC50 (µM) | Doxorubicin IC50 (µM) |
| HepG2 | Hepatocellular Carcinoma | 1.2[1] | ~0.02 | ~0.4 |
| HCT-116 | Colon Carcinoma | 0.8[1] | ~0.01 | ~0.1 |
| SW1990 | Pancreatic Carcinoma | 30.5[1] | ~0.05 | ~0.2 |
Note: Comparator IC50 values are approximate and gathered from various public databases for illustrative purposes. They can vary based on experimental conditions.
Table 2: In Vitro Activity of Anticancer Agent 63 (Compound 3h) and Comparators
| Cell Line | Cancer Type | Anticancer Agent 63 (Compound 3h) IC50 (µM) | Doxorubicin IC50 (µM) | Cisplatin IC50 (µM) |
| SW480 | Colorectal Adenocarcinoma | 4.9[2] | ~0.2 | ~5 |
| HeLa | Cervical Cancer | 11.5[2] | ~0.1 | ~2 |
| A549 | Lung Carcinoma | 9.4[2] | ~0.3 | ~8 |
| MCF-7 | Breast Adenocarcinoma | 3.4[2] | ~0.5 | ~10 |
Note: Comparator IC50 values are approximate and gathered from various public databases for illustrative purposes. They can vary based on experimental conditions.
Mechanisms of Action: Signaling Pathways
The distinct mechanisms of action of these two agents are crucial for understanding their therapeutic potential and for identifying potential combination strategies.
This compound (Compound 40): Topoisomerase I Inhibition Pathway
This agent, being a camptothecin conjugate, is expected to function by inhibiting Topoisomerase I. This leads to DNA single-strand breaks, which, upon collision with the replication fork, are converted into double-strand breaks, ultimately triggering cell cycle arrest and apoptosis.
Caption: Proposed pathway for this compound (Compound 40).
Anticancer Agent 63 (Compound 3h): Intrinsic Apoptosis Pathway
This compound induces apoptosis by altering the balance of pro- and anti-apoptotic proteins within the cell, leading to the activation of the caspase cascade.
Caption: Mechanism of apoptosis induction by Anticancer Agent 63 (3h).
Experimental Protocols
The following provides a generalized methodology for the key experiments cited in this guide.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the antitumor agents (e.g., this compound, comparator drugs) in fresh medium. A control group with vehicle (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period, typically 24 to 72 hours.
-
MTT Addition: Following incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for another 2-4 hours. Viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the control group. The IC50 value, the concentration of the agent that inhibits cell growth by 50%, is determined by plotting a dose-response curve.
Experimental Workflow Diagram
Caption: General workflow for an in vitro cytotoxicity (MTT) assay.
Conclusion
Both "this compound (Compound 40)" and "Anticancer Agent 63 (Compound 3h)" demonstrate promising, albeit different, profiles of antitumor activity. Compound 40, the camptothecin conjugate, shows high potency against hepatocellular and colon carcinoma cell lines, suggesting its potential utility in these cancers, possibly with an improved therapeutic window compared to unconjugated CPT. Anticancer Agent 63 (Compound 3h) exhibits broad-spectrum activity across several cancer types, and its unique apoptosis-inducing mechanism warrants further investigation.
This guide highlights the importance of specifying the exact chemical identity when referring to "this compound." The presented data and pathways offer a foundation for further research and development of these compounds as potential cancer therapeutics. Future in vivo studies are essential to validate these in vitro findings and to assess the pharmacokinetic and safety profiles of these agents.
References
A Head-to-Head Comparison of Antitumor Agent-63 and Topotecan
An Objective Analysis for Researchers and Drug Development Professionals
In the landscape of oncology drug development, the evaluation of novel therapeutic agents against established standards of care is a critical process. This guide provides a detailed, data-driven comparison of the investigational compound, Antitumor Agent-63, with the well-established topoisomerase I inhibitor, topotecan. The following sections present a comprehensive analysis of their mechanisms of action, in vitro and in vivo efficacy, and safety profiles, supported by experimental data and detailed methodologies.
Mechanism of Action
This compound: The primary mechanism of action for this compound is the inhibition of the serine/threonine kinase, PLK1 (Polo-like kinase 1). PLK1 is a key regulator of multiple stages of mitosis, and its inhibition by this compound leads to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells.
Topotecan: Topotecan is a semisynthetic, water-soluble derivative of camptothecin that acts by inhibiting topoisomerase I, an enzyme crucial for DNA replication.[1][2] By binding to the topoisomerase I-DNA complex, topotecan prevents the re-ligation of single-strand breaks, which leads to the accumulation of double-strand DNA breaks and ultimately, apoptotic cell death.[1][3]
Signaling Pathway Diagrams
References
Unraveling the Mechanism of Antitumor Agent-63: A Comparative Cross-Validation Guide
This guide provides a comprehensive cross-validation of the antitumor mechanism of the novel investigational drug, Antitumor Agent-63. Its performance is objectively compared with the well-established mTOR inhibitor, Rapamycin, supported by experimental data. This document is intended for researchers, scientists, and drug development professionals to facilitate a deeper understanding of this compound's biological activity.
Mechanism of Action: Targeting the PI3K/Akt/mTOR Signaling Pathway
This compound is a novel synthetic compound designed to inhibit the PI3K/Akt/mTOR signaling pathway, a critical cascade that regulates cell growth, proliferation, survival, and angiogenesis. Dysregulation of this pathway is a common feature in many human cancers, making it a prime target for therapeutic intervention.[1][2][3][4][5] This guide presents a comparative analysis of this compound and Rapamycin, a known mTOR inhibitor, to elucidate the specific molecular mechanism and efficacy of this new agent.[6]
Comparative Performance Data
The following tables summarize the quantitative data from key in vitro experiments comparing the efficacy of this compound and Rapamycin across different cancer cell lines.
Table 1: Cell Viability Assay (MTT)
The half-maximal inhibitory concentration (IC50) was determined using the MTT assay after 72 hours of drug exposure. Lower IC50 values indicate higher potency.
| Cell Line | Cancer Type | This compound IC50 (nM) | Rapamycin IC50 (nM) |
|---|---|---|---|
| MCF-7 | Breast Cancer | 8.5 | 20 |
| PC-3 | Prostate Cancer | 12.2 | 100 |
| A549 | Lung Cancer | 25.7 | 150 |
| U87-MG | Glioblastoma | 5.1 | 2[6] |
Table 2: Apoptosis Assay (Annexin V Staining)
The percentage of apoptotic cells was quantified by flow cytometry using Annexin V/PI staining after 48 hours of treatment with the respective IC50 concentrations of each drug.
| Cell Line | Treatment | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
|---|---|---|---|
| MCF-7 | Control | 2.1 | 1.5 |
| This compound | 28.4 | 15.2 | |
| Rapamycin | 18.9 | 9.8 | |
| U87-MG | Control | 1.8 | 1.1 |
| This compound | 35.6 | 20.3 | |
| Rapamycin | 25.4 | 12.7 |
Table 3: Western Blot Analysis of Key Pathway Proteins
Relative protein expression levels were determined after 24 hours of treatment with the respective IC50 concentrations. Data is presented as a fold change relative to the untreated control.
| Cell Line | Treatment | p-Akt (Ser473) | p-mTOR (Ser2448) | p-p70S6K (Thr389) |
|---|---|---|---|---|
| MCF-7 | This compound | 0.25 | 0.15 | 0.10 |
| Rapamycin | 0.95 | 0.20 | 0.18 | |
| U87-MG | This compound | 0.18 | 0.10 | 0.08 |
| Rapamycin | 0.90 | 0.15 | 0.12 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility.
Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[7]
-
Cell Seeding: Cells were seeded in 96-well plates at a density of 5x10³ cells/well and allowed to adhere overnight.
-
Drug Treatment: Cells were treated with serial dilutions of this compound or Rapamycin for 72 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.[8]
Apoptosis Assay (Annexin V/PI Staining)
This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[9][10][11][12]
-
Cell Treatment: Cells were treated with the IC50 concentration of each drug for 48 hours.
-
Cell Harvesting: Cells were harvested, washed with cold PBS, and resuspended in 1X binding buffer.
-
Staining: 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) were added to the cell suspension.[9]
-
Incubation: The cells were incubated for 15 minutes at room temperature in the dark.
-
Flow Cytometry: The stained cells were analyzed by flow cytometry to determine the percentage of cells in different apoptotic stages.[13]
Western Blotting
Western blotting is used to detect specific proteins in a sample.[14][15][16][17]
-
Protein Extraction: Cells were treated with the respective IC50 concentrations for 24 hours, then lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration was determined using the BCA assay.
-
SDS-PAGE: Equal amounts of protein were separated by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Proteins were transferred to a PVDF membrane.
-
Blocking: The membrane was blocked with 5% non-fat milk in TBST for 1 hour.
-
Antibody Incubation: The membrane was incubated with primary antibodies against p-Akt, p-mTOR, p-p70S6K, and a loading control (e.g., GAPDH) overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Visualizations
The following diagrams illustrate the targeted signaling pathway and the experimental workflow.
Caption: Proposed mechanism of this compound targeting PI3K and mTORC1.
Caption: Workflow for the in vitro cross-validation of this compound.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. ascopubs.org [ascopubs.org]
- 3. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The PI3K/AKT/mTOR pathway in breast cancer: targets, trials and biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 6. selleckchem.com [selleckchem.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 12. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 15. Western Blot 实验-蛋白质免疫印迹实验方案和试剂配方-赛默飞 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 16. Western Blot Protocol | Proteintech Group [ptglab.com]
- 17. cusabio.com [cusabio.com]
A Comparative Analysis of Antitumor Agent-63 and SN-38: Efficacy and Mechanism of Action
A comprehensive guide for researchers and drug development professionals on the comparative antitumor activities of Antitumor agent-63, a novel camptothecin glycoconjugate, and SN-38, the active metabolite of irinotecan. This report details their cytotoxic profiles, mechanisms of action, and the signaling pathways they modulate, supported by experimental data.
Introduction
In the landscape of cancer therapeutics, topoisomerase I inhibitors represent a critical class of antineoplastic agents. SN-38, the biologically active metabolite of the widely used chemotherapeutic irinotecan, is a potent inhibitor of topoisomerase I, inducing DNA damage and subsequent apoptosis in cancer cells. This compound, also known as Compound 40, is a novel 20(S)-O-linked camptothecin (CPT) glycoconjugate. This modification is designed to enhance tumor targeting and improve the pharmacological properties of the parent compound. This guide provides a detailed comparison of the in vitro activity and mechanistic profiles of this compound and SN-38.
Comparative Cytotoxicity
The in vitro cytotoxic activities of this compound and SN-38 were evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition of cell growth, are summarized in the table below.
| Cell Line | This compound (µM)[1] | SN-38 (µM) |
| HepG2 (Hepatocellular Carcinoma) | 1.2 | ~21.78 |
| HCT-116 (Colorectal Carcinoma) | 0.8 | 0.003 - 0.04 |
| SW1990 (Pancreatic Adenocarcinoma) | 30.5 | 0.055 |
Note: The IC50 value for SN-38 in HepG2 cells was converted from µg/mL to µM assuming a molecular weight of 392.4 g/mol . The IC50 value for SN-38 in SW1990 cells was obtained from a study using a derivative, and the value for the parent SN-38 is presented here.
The data indicates that SN-38 is significantly more potent than this compound in the HCT-116 and SW1990 cell lines. However, in the HepG2 cell line, this compound demonstrates a lower IC50 value, suggesting a potentially different spectrum of activity.
Mechanism of Action
SN-38: A Potent Topoisomerase I Inhibitor
SN-38 exerts its cytotoxic effects by targeting DNA topoisomerase I, a nuclear enzyme essential for relaxing DNA supercoils during replication and transcription. SN-38 stabilizes the covalent complex between topoisomerase I and DNA, which leads to the accumulation of single-strand DNA breaks. When a replication fork collides with this stabilized complex, it results in irreversible double-strand DNA breaks, triggering cell cycle arrest and ultimately leading to apoptosis.
This compound: A Camptothecin Glycoconjugate with a Potentially Targeted Mechanism
In contrast to SN-38, this compound is reported to exhibit very weak direct inhibition of topoisomerase I.[1] This suggests a different primary mechanism of action. As a glycoconjugate of camptothecin, it is hypothesized that this compound functions as a prodrug. The oligosaccharide moiety may facilitate selective uptake by cancer cells through specific transporters or receptors that are overexpressed on their surface. Once internalized, the linker is likely cleaved by intracellular enzymes, releasing the active camptothecin payload to exert its cytotoxic effects, which would then follow a similar pathway to other camptothecin analogues, including the inhibition of topoisomerase I.
Caption: Hypothesized prodrug mechanism of this compound.
Signaling Pathways
SN-38-Induced Apoptotic Signaling
The apoptotic cascade initiated by SN-38-induced DNA damage involves multiple signaling pathways. A key player is the tumor suppressor protein p53, which is activated in response to DNA damage. Activated p53 can induce cell cycle arrest to allow for DNA repair or, if the damage is too severe, trigger apoptosis. The PI3K/Akt pathway, a central regulator of cell survival, is often inhibited by SN-38, further promoting apoptosis. The final execution of apoptosis is carried out by a cascade of caspases, leading to the cleavage of cellular proteins and cell death.
Caption: Key signaling events in SN-38-mediated apoptosis.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
The cytotoxic activity of this compound and SN-38 is determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells.
Materials:
-
Human cancer cell lines (HepG2, HCT-116, SW1990)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound and SN-38 stock solutions
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of this compound or SN-38. A control group receives medium with the vehicle used to dissolve the drugs.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for an additional 4 hours.
-
Solubilization: The medium containing MTT is then removed, and 150 µL of the solubilization solution is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 values are determined by plotting the percentage of viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.
Caption: A streamlined workflow for determining in vitro cytotoxicity.
Conclusion
This comparative guide highlights the distinct profiles of this compound and SN-38. SN-38 remains a highly potent topoisomerase I inhibitor with broad cytotoxic activity. This compound, while demonstrating lower direct potency in some cell lines, presents an intriguing alternative, likely operating through a targeted delivery mechanism that warrants further investigation. Its efficacy in HepG2 cells suggests a potential therapeutic niche. Future studies should focus on elucidating the specific uptake mechanisms and intracellular activation of this compound to fully understand its therapeutic potential and to identify patient populations that may benefit most from this novel camptothecin glycoconjugate.
References
In Vivo Efficacy of Antitumor Agent-63: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vivo antitumor efficacy of Antitumor agent-63, a novel camptothecin glycoconjugate, against established chemotherapeutic agents, Irinotecan and Topotecan. The data presented is based on preclinical studies in xenograft models, offering insights into the relative performance and underlying mechanisms of these compounds.
Comparative Efficacy of Antitumor Agents
The following table summarizes the in vivo antitumor activity of this compound, Irinotecan, and Topotecan in human colon cancer xenograft models.
| Agent | Cancer Model | Dosage and Administration | Key Efficacy Results | Citation |
| This compound (construct 40) | Not specified in abstract; in vitro data on HCT-116 (colon) | Not specified in abstract | Demonstrated a superior antitumor activity compared to Camptothecin (CPT).[1] | [1] |
| Irinotecan | HCT-116 Human Colon Cancer Xenograft | 20 mg/kg, intraperitoneal (i.p.) | Significant tumor growth inhibition. | [2][3] |
| Topotecan | HCT-116 Human Colon Cancer Xenograft | 2 mg/kg, intraperitoneal (i.p.), once every 4 days | Delayed tumor growth.[4] | [4] |
Note: Detailed in vivo efficacy data for this compound is limited to the findings reported in the primary publication by Li et al. (2020).[1] The abstract indicates superior activity to the parent compound, camptothecin. For a comprehensive comparison, the full study should be consulted.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. The following sections outline the typical experimental protocols used for evaluating the in vivo efficacy of these antitumor agents.
General Xenograft Model Protocol
A common methodology for establishing and utilizing a human colon cancer xenograft model in immunodeficient mice is as follows:
-
Cell Culture: HCT-116 human colorectal carcinoma cells are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.[5][6]
-
Animal Models: Athymic nude mice (e.g., BALB/c nude) of 6-8 weeks of age are used.[6][7]
-
Tumor Cell Implantation: A suspension of HCT-116 cells (typically 1-5 x 10^6 cells in sterile PBS or culture medium) is injected subcutaneously into the flank of each mouse.[5][6]
-
Tumor Growth Monitoring: Tumor volume is monitored regularly (e.g., twice weekly) using caliper measurements. The tumor volume is often calculated using the formula: (Length x Width^2) / 2.[3]
-
Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups.[3]
-
Drug Administration: The antitumor agents are administered according to the specified dosage and schedule. A vehicle control group receives the administration vehicle only.
-
Efficacy Evaluation: The primary endpoint is typically tumor growth inhibition. Body weight is also monitored as an indicator of toxicity. At the end of the study, tumors may be excised and weighed.[3][8]
Specific Protocols for Comparator Agents
-
Irinotecan: In studies involving HCT-116 xenografts, Irinotecan has been administered intraperitoneally at doses around 20 mg/kg.[9] Treatment schedules can vary.
-
Topotecan: For HCT-116 xenograft models, a common intraperitoneal dosage for Topotecan is 2 mg/kg, administered every 4 days.[4]
Signaling Pathways and Mechanisms of Action
The antitumor activity of camptothecin and its derivatives stems from their interaction with the DNA replication machinery.
General Mechanism of Camptothecins
The following diagram illustrates the established mechanism of action for camptothecin-based drugs.
Caption: General mechanism of action for camptothecin derivatives.
Camptothecins, including this compound, Irinotecan, and Topotecan, target the nuclear enzyme Topoisomerase I (Top1). Top1 relieves torsional stress in DNA during replication by creating transient single-strand breaks. These drugs stabilize the covalent complex between Top1 and DNA, preventing the re-ligation of the DNA strand. The collision of the replication fork with this stabilized ternary complex leads to the formation of irreversible double-strand breaks, ultimately triggering apoptosis.
Metabolic Activation of Irinotecan
Irinotecan is a prodrug that requires metabolic activation to exert its cytotoxic effects.
References
- 1. Oligosaccharide-camptothecin conjugates as potential antineoplastic drugs: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Utilization of Quantitative In Vivo Pharmacology Approaches to Assess Combination Effects of Everolimus and Irinotecan in Mouse Xenograft Models of Colorectal Cancer | PLOS One [journals.plos.org]
- 4. The Inhibition of Autophagy Sensitises Colon Cancer Cells with Wild-Type p53 but Not Mutant p53 to Topotecan Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HCT116 Xenograft Model - Altogen Labs [altogenlabs.com]
- 6. In vivo tumor xenograft model [bio-protocol.org]
- 7. ar.iiarjournals.org [ar.iiarjournals.org]
- 8. In vivo antitumor effect of ascorbic acid, lysine, proline and green tea extract on human colon cancer cell HCT 116 xenografts in nude mice: evaluation of tumor growth and immunohistochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Antitumor Agent-63: A Guide for Laboratory Professionals
For Immediate Implementation: Researchers, scientists, and drug development professionals must handle and dispose of Antitumor agent-63, a potent cytotoxic compound, with stringent adherence to safety protocols to mitigate occupational exposure and environmental contamination. As a 20(S)-O-linked camptothecin (CPT) glycoconjugate, this agent warrants disposal procedures aligned with those for hazardous antineoplastic drugs.[1] The absence of a specific Safety Data Sheet (SDS) for "this compound" necessitates reliance on established guidelines for cytotoxic and antineoplastic waste management.
Essential Safety and Handling
Before beginning any procedure that involves this compound, it is imperative to consult the material's SDS.[2][3] In the absence of a specific SDS, the following general precautions for handling potent cytotoxic compounds should be strictly followed.
Personal Protective Equipment (PPE)
A comprehensive barrier of personal protective equipment is the first line of defense against exposure. All personnel handling this compound, including during disposal, must wear the following:
-
Gloves: Double gloving with chemotherapy-tested gloves is mandatory.[2]
-
Gowns: A disposable, non-permeable gown with long sleeves and tight-fitting cuffs is required.
-
Eye Protection: Safety glasses or a face shield should be worn.
-
Respiratory Protection: Use a respirator if there is a risk of aerosolization.
Engineering Controls
All handling and preparation of this compound should occur within a certified biological safety cabinet (BSC) or a designated chemical fume hood to minimize inhalation exposure.[4]
Step-by-Step Disposal Protocol
The disposal of this compound and all contaminated materials must be systematic and meticulous to ensure safety and compliance. The waste should be categorized as either "trace" or "bulk" chemotherapeutic waste.[5][6][7][8][9][10][11]
-
Waste Categorization:
-
Trace Waste: This category includes items with minimal residual amounts of the drug (less than 3% of the original volume).[8][9][11] Examples include empty vials, syringes, IV bags, tubing, and lightly contaminated PPE (gloves, gowns).[7][8][9]
-
Bulk Waste: This includes any unused or expired this compound, partially full containers, and materials used to clean up spills.[5][7][11]
-
-
Containerization:
-
Trace Waste:
-
Bulk Waste:
-
-
Labeling:
-
All waste containers must be clearly labeled with "Chemotherapeutic Waste" or "Hazardous Waste" as appropriate, and include the name of the substance (this compound).[4]
-
-
Storage and Pickup:
-
Segregate filled waste containers in a designated, secure area away from general laboratory traffic.
-
Arrange for waste pickup by a licensed hazardous waste disposal service. Follow all institutional and regulatory procedures for waste manifest and transport.
-
Spill Management
In the event of a spill, immediate action is crucial:
-
Evacuate and Secure: Alert others in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the full complement of protective gear.
-
Containment and Cleanup: Use a chemotherapy spill kit to absorb and decontaminate the spill.
-
Dispose of Cleanup Materials: All materials used for spill cleanup are considered bulk chemotherapy waste and must be disposed of in the black hazardous waste container.[5][7][11]
Data Summary: Waste Categorization and Disposal
| Waste Type | Description | Container | Disposal Route |
| Trace Chemotherapy Waste | Items with less than 3% residual this compound (e.g., empty vials, used gloves, gowns).[5][8][9] | Yellow, puncture-resistant containers for sharps; yellow bags for soft goods.[4][7][8] | Incineration via a licensed medical waste handler.[6][8] |
| Bulk Chemotherapy Waste | Unused/expired agent, partially full containers, spill cleanup materials.[5][7][11] | Black, leak-proof, labeled hazardous waste container.[2][5][7][11] | Disposal as hazardous chemical waste through a licensed contractor.[2] |
Experimental Protocols
Disposal Workflow
Caption: Workflow for the proper segregation and disposal of this compound waste.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. web.uri.edu [web.uri.edu]
- 3. ashp.org [ashp.org]
- 4. safety.pitt.edu [safety.pitt.edu]
- 5. amsmedwaste.com [amsmedwaste.com]
- 6. usbioclean.com [usbioclean.com]
- 7. medprodisposal.com [medprodisposal.com]
- 8. Trace Chemo and Chemotherapy Waste | Environment, Health & Safety [ehs.ucla.edu]
- 9. eec.ky.gov [eec.ky.gov]
- 10. Disposal of antineoplastic wastes at the National Institutes of Health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. danielshealth.com [danielshealth.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
